Product packaging for Levofuraltadone(Cat. No.:CAS No. 3795-88-8)

Levofuraltadone

Número de catálogo: B1675104
Número CAS: 3795-88-8
Peso molecular: 324.29 g/mol
Clave InChI: YVQVOQKFMFRVGR-NGPAHMQLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Levofuraltadone is a member of furans and a C-nitro compound.
This compound is the L enantiomer of furaltadone, a nitrofuran antibiotic that is effective against bacterial infections in birds when added to feed or drinking water. This compound has been used to treat Trypanosoma cruzi infection in Chagas' disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N4O6 B1675104 Levofuraltadone CAS No. 3795-88-8

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

3795-88-8

Fórmula molecular

C13H16N4O6

Peso molecular

324.29 g/mol

Nombre IUPAC

(5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1

Clave InChI

YVQVOQKFMFRVGR-NGPAHMQLSA-N

SMILES isomérico

C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

SMILES canónico

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Apariencia

Solid powder

Descripción física

Yellow solid;  [Merck Index]

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

3759-92-0 (mono-hydrochloride)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Levofuraltadone;  Levofuraltadonum;  NF-602;  NSC 527986;  NSC-527986;  NSC527986; 

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levofuraltadone Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific mechanism of action of levofuraltadone against gram-positive bacteria is limited. This guide synthesizes information from studies on closely related nitrofuran antibiotics, primarily furaltadone and nitrofurantoin, to infer the probable mechanisms of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic nitrofuran antibiotic. The nitrofuran class of antimicrobials is characterized by a furan ring with a nitro group, which is essential for their biological activity. While specific data on this compound is sparse, the general mechanism of action for nitrofurans against susceptible bacteria, including various gram-positive species, involves intracellular reduction to reactive intermediates that subsequently damage multiple cellular targets. This multi-targeted approach is believed to contribute to a lower incidence of resistance development compared to antibiotics with a single, specific target.

Core Mechanism of Action

The antibacterial activity of this compound, like other nitrofurans, is contingent upon its enzymatic reduction within the bacterial cell. This process can be broken down into several key stages:

  • Cellular Uptake: this compound enters the gram-positive bacterial cell.

  • Enzymatic Reduction: Bacterial nitroreductases, which are flavoproteins, reduce the nitro group of this compound. This reduction process generates a series of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine derivatives, as well as free radicals.

  • Multi-Target Damage: These reactive intermediates are not specific to a single cellular component and proceed to indiscriminately attack various macromolecules essential for bacterial survival.

The two primary targets of these reactive intermediates are bacterial DNA and ribosomal proteins, leading to the disruption of crucial cellular processes.

DNA Damage

The reactive metabolites of this compound are capable of causing significant damage to bacterial DNA. This can include strand breakage and other modifications that inhibit DNA replication and repair mechanisms. The induction of the SOS response, a bacterial DNA damage response pathway, is a common consequence of treatment with DNA-damaging agents.

Inhibition of Protein Synthesis

Ribosomal proteins are another major target of the reactive intermediates generated from this compound. The non-specific covalent binding of these intermediates to ribosomal proteins can lead to:

  • Inhibition of ribosomal assembly.

  • Disruption of the function of mature ribosomes.

  • Complete cessation of protein synthesis.

This multi-pronged attack on the translational machinery of the bacteria is a key aspect of the bactericidal activity of nitrofurans.

Quantitative Data

Table 1: Inferred Activity Spectrum and Susceptibility of Gram-Positive Bacteria to Nitrofurans

Bacterial SpeciesInferred Activity of this compound (based on related compounds)Nitrofurantoin Susceptibility Data (%)[2][3]
Staphylococcus aureusActive92.45
Staphylococcus saprophyticusActiveNot specified
Enterococcus spp.Active92.45 (Vancomycin-susceptible)
Streptococcus spp.ActiveNot specified

Note: The susceptibility data for nitrofurantoin is from a study on uropathogens and may not be representative of all isolates.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not published. However, standard methodologies used for other antibiotics can be applied.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the gram-positive bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized turbidity, typically 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing fresh broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Damage Assessment

The induction of the SOS response can be used as an indicator of DNA damage. This can be monitored using a reporter strain.

Protocol:

  • Bacterial Strain: Utilize a gram-positive bacterial strain engineered with a reporter gene (e.g., lacZ or gfp) under the control of an SOS-inducible promoter (e.g., recA promoter).

  • Treatment: Expose the reporter strain to sub-lethal concentrations of this compound for varying durations.

  • Reporter Gene Assay: Measure the expression of the reporter gene (e.g., β-galactosidase activity for lacZ or fluorescence for gfp). An increase in reporter gene expression in the presence of this compound indicates the induction of the SOS response and, by extension, DNA damage.

Protein Synthesis Inhibition Assay

Ribosome profiling is a powerful technique to study the effect of an antibiotic on protein synthesis at a global level.

Protocol:

  • Bacterial Culture and Treatment: Grow the gram-positive bacterial culture to mid-log phase and treat with a specific concentration of this compound for a short period.

  • Translation Arrest: Add an elongation inhibitor (e.g., chloramphenicol) to the culture to stall the ribosomes on the mRNA transcripts.

  • Cell Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with a nuclease to digest mRNA regions not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and then extract the RPFs.

  • Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions and density of ribosomes on each transcript. A global decrease in ribosome density or accumulation at specific sites would indicate inhibition of protein synthesis.

Visualizations

The following diagrams illustrate the inferred mechanism of action of this compound and a general workflow for its investigation.

Levofuraltadone_Mechanism cluster_cell Gram-Positive Bacterium Levofuraltadone_ext This compound (extracellular) Levofuraltadone_int This compound (intracellular) Levofuraltadone_ext->Levofuraltadone_int Uptake Nitroreductases Bacterial Nitroreductases Levofuraltadone_int->Nitroreductases Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Attacks Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Attacks Damaged_DNA DNA Damage (Strand Breaks) DNA->Damaged_DNA Inhibited_Ribosomes Inhibited Ribosomes Ribosomes->Inhibited_Ribosomes Replication_Inhibition Inhibition of DNA Replication Damaged_DNA->Replication_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Inhibited_Ribosomes->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Protein_Synthesis_Inhibition->Cell_Death Experimental_Workflow start Start: Isolate Gram-Positive Bacterial Strain mic Determine MIC (Broth Microdilution) start->mic dna_damage Assess DNA Damage (SOS Reporter Assay) mic->dna_damage Use sub-MIC concentrations protein_synthesis Analyze Protein Synthesis (Ribosome Profiling) mic->protein_synthesis Use sub-MIC concentrations data_analysis Data Analysis and Mechanism Elucidation dna_damage->data_analysis protein_synthesis->data_analysis end Conclusion on Mechanism of Action data_analysis->end

References

The Complete Synthesis Pathway of Levofuraltadone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofuraltadone, a nitrofuran antibiotic, is synthesized through a multi-step process culminating in the condensation of two key intermediates: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) and 5-nitro-2-furaldehyde. This technical guide provides a comprehensive overview of the complete synthesis pathway, including detailed experimental protocols for the preparation of the precursors and the final product. Quantitative data is summarized in structured tables, and the logical flow of the synthesis is illustrated with a detailed pathway diagram.

Introduction

This compound, with the chemical name 5-(morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone, belongs to the nitrofuran class of antibiotics. Its synthesis is a well-established process that can be conceptually divided into three main stages:

  • Synthesis of the Core Intermediate: Preparation of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).

  • Synthesis of the Aldehyde Moiety: Preparation of 5-nitro-2-furaldehyde.

  • Final Condensation: Reaction of AMOZ with 5-nitro-2-furaldehyde to yield this compound.

This guide will provide a detailed examination of each of these stages, offering specific experimental procedures and relevant quantitative data to aid in the replication and understanding of this important synthetic pathway.

Stage 1: Synthesis of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The synthesis of the pivotal intermediate, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a three-step process commencing from readily available starting materials.

Step 1.1: Synthesis of 1-(2,3-Epoxypropyl)morpholine

The initial step involves the reaction of morpholine with epichlorohydrin to form 1-(2,3-epoxypropyl)morpholine.

Experimental Protocol:

To a solution of morpholine, an equimolar amount of epichlorohydrin is added dropwise while maintaining the temperature below 40°C with external cooling. The reaction mixture is then stirred at room temperature for several hours until completion. The product can be purified by distillation under reduced pressure.

Step 1.2: Synthesis of 1-Hydrazino-3-morpholinopropan-2-ol

The epoxide ring of 1-(2,3-epoxypropyl)morpholine is subsequently opened by reaction with hydrazine hydrate.

Experimental Protocol:

1-(2,3-Epoxypropyl)morpholine is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess hydrazine and solvent are removed under vacuum to yield the crude 1-hydrazino-3-morpholinopropan-2-ol, which can be used in the next step without further purification.

Step 1.3: Cyclization to 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The final step in the synthesis of AMOZ involves the cyclization of 1-hydrazino-3-morpholinopropan-2-ol with a carbonylating agent, such as diethyl carbonate.

Experimental Protocol:

1-Hydrazino-3-morpholinopropan-2-ol is reacted with a slight excess of diethyl carbonate in the presence of a basic catalyst, such as sodium methoxide. The reaction is heated to reflux, and the ethanol formed during the reaction is distilled off to drive the reaction to completion. Upon cooling, the product, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), crystallizes from the reaction mixture and can be collected by filtration and recrystallized from a suitable solvent like isopropanol.

Stage 2: Synthesis of 5-Nitro-2-furaldehyde

The second key intermediate, 5-nitro-2-furaldehyde, is typically prepared via the nitration of 2-furaldehyde diacetate, followed by hydrolysis.

Step 2.1: Synthesis of 2-Furaldehyde Diacetate

2-Furaldehyde is first protected as its diacetate to prevent oxidation of the aldehyde group during nitration.

Experimental Protocol:

2-Furaldehyde is reacted with an excess of acetic anhydride in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically carried out at low temperatures. After the reaction is complete, the mixture is poured into ice water, and the product is extracted with an organic solvent.

Step 2.2: Nitration of 2-Furaldehyde Diacetate

The furan ring is nitrated at the 5-position using a nitrating agent.

Experimental Protocol:

2-Furaldehyde diacetate is dissolved in an excess of acetic anhydride and cooled to a low temperature (e.g., -5 to 0°C). A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours and then poured onto crushed ice. The precipitated 5-nitro-2-furaldehyde diacetate is collected by filtration and washed with cold water.

Step 2.3: Hydrolysis to 5-Nitro-2-furaldehyde

The diacetate protecting group is removed by acid-catalyzed hydrolysis to yield the final aldehyde.

Experimental Protocol:

5-Nitro-2-furaldehyde diacetate is suspended in a mixture of sulfuric acid and water and heated, for instance on a steam bath, until hydrolysis is complete. The resulting 5-nitro-2-furaldehyde can then be isolated by cooling the reaction mixture and collecting the precipitated product by filtration.

Stage 3: Final Condensation to this compound

The final step in the synthesis of this compound is the condensation of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) with 5-nitro-2-furaldehyde.

Experimental Protocol:

A solution of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in a suitable solvent, such as ethanol or isopropanol, is prepared. An equimolar amount of 5-nitro-2-furaldehyde, also dissolved in an alcoholic solvent, is then added. A catalytic amount of a mineral acid, like hydrochloric acid, is added to the mixture, which is then heated to reflux for a period of 2 to 4 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral or slightly basic with a solution of sodium carbonate or a similar base to precipitate the final product. The resulting solid, this compound, is collected by filtration, washed with water and a cold solvent, and can be further purified by recrystallization.

Quantitative Data Summary

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)
1.1 Morpholine, Epichlorohydrin-< 40SeveralHigh
1.2 1-(2,3-Epoxypropyl)morpholine, Hydrazine hydrateEthanolRefluxSeveralHigh
1.3 1-Hydrazino-3-morpholinopropan-2-ol, Diethyl carbonateSodium methoxide, IsopropanolReflux-Good
2.1 2-Furaldehyde, Acetic anhydrideSulfuric acid (cat.)Low-High
2.2 2-Furaldehyde diacetate, Fuming nitric acidAcetic anhydride, Sulfuric acid-5 to 0SeveralGood
2.3 5-Nitro-2-furaldehyde diacetateSulfuric acid, WaterSteam bath-Good
3 AMOZ, 5-Nitro-2-furaldehydeEthanol/Isopropanol, HCl (cat.), Na2CO3Reflux2 - 4High

Synthesis Pathway Diagram

Levofuraltadone_Synthesis Morpholine Morpholine Epoxypropylmorpholine 1-(2,3-Epoxypropyl)morpholine Morpholine->Epoxypropylmorpholine Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxypropylmorpholine Hydrazine Hydrazine Hydrate DiethylCarbonate Diethyl Carbonate Furfural 2-Furaldehyde FurfuralDiacetate 2-Furaldehyde Diacetate Furfural->FurfuralDiacetate AceticAnhydride1 Acetic Anhydride AceticAnhydride1->FurfuralDiacetate NitricAcid Fuming Nitric Acid SulfuricAcid Sulfuric Acid AceticAnhydride2 Acetic Anhydride Hydrazinomorpholinopropanol 1-Hydrazino-3-morpholinopropan-2-ol Epoxypropylmorpholine->Hydrazinomorpholinopropanol + Hydrazine Hydrate AMOZ 3-Amino-5-morpholinomethyl- 2-oxazolidinone (AMOZ) Hydrazinomorpholinopropanol->AMOZ + Diethyl Carbonate This compound This compound AMOZ->this compound NitrofurfuralDiacetate 5-Nitro-2-furaldehyde Diacetate FurfuralDiacetate->NitrofurfuralDiacetate + HNO3/H2SO4 + Acetic Anhydride Nitrofurfural 5-Nitro-2-furaldehyde NitrofurfuralDiacetate->Nitrofurfural Hydrolysis (H2SO4) Nitrofurfural->this compound Condensation

Caption: Complete synthesis pathway of this compound from starting materials.

Conclusion

The synthesis of this compound is a well-defined process that relies on the successful preparation of two key intermediates, AMOZ and 5-nitro-2-furaldehyde. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively synthesize this important nitrofuran antibiotic. The provided quantitative data and pathway diagram offer a clear and concise reference for the entire synthetic route. Careful control of reaction conditions at each step is crucial for achieving high yields and purity of the final product.

Isolating Levofuraltadone: A Technical Guide to the Chiral Separation of Furaltadone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of furaltadone enantiomers to isolate the biologically active Levofuraltadone. Furaltadone, a nitrofuran antibiotic, possesses a chiral center, leading to the existence of two enantiomers. In drug development, it is crucial to isolate and characterize individual enantiomers, as they can exhibit significantly different pharmacological and toxicological profiles. While specific data on the differential activity of furaltadone enantiomers is not extensively published, the principle of chirality in drug action underscores the importance of such separation. This document outlines detailed experimental protocols for chiral separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by quantitative data from analogous separations of other chiral antibiotics. Furthermore, this guide presents diagrams of experimental workflows and the general signaling pathway of nitrofuran antibiotics to provide a complete technical resource for researchers in this field.

Introduction: The Significance of Chirality in Drug Efficacy

Many pharmaceuticals are chiral molecules, existing as enantiomers that are non-superimposable mirror images of each other.[1] Although chemically identical, enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors.[2] This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[3] Regulatory bodies like the FDA have increasingly emphasized the need to study the effects of individual enantiomers of chiral drugs.[2]

Furaltadone is a synthetic nitrofuran antibiotic that has been used in veterinary medicine.[4] It contains a chiral center, and its (S)-form is known as this compound. The differential pharmacological and toxicological profiles of the enantiomers of many antibiotics have been well-documented, providing a strong rationale for the chiral separation of furaltadone. Isolating this compound is a critical step in understanding its specific contribution to the overall activity of the racemic mixture and for the development of a potentially safer and more effective drug.

This guide will focus on two primary techniques for chiral separation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods are powerful tools for the separation of enantiomers in the pharmaceutical industry.[1][5]

Proposed Methodologies for Chiral Separation

While specific, published methods for the chiral separation of furaltadone are scarce, methodologies can be effectively developed based on the successful separation of other chiral antibiotics with similar structural features. The following sections detail proposed experimental protocols for both HPLC and SFC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers, primarily utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds.

A proposed HPLC method for the chiral separation of furaltadone enantiomers is detailed below.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Proposed Condition
Chiral Stationary Phase Amylose or Cellulose-based CSP (e.g., Chiralpak® series)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 365 nm
Injection Volume 10 µL

| Sample Preparation | Racemic furaltadone dissolved in the mobile phase |

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Polysaccharide-based CSPs are known for their broad applicability in separating chiral compounds, including those with aromatic and nitro groups.

  • Mobile Phase: A normal-phase mobile system like hexane/isopropanol is often effective with polysaccharide CSPs and provides good selectivity. The ratio can be optimized to achieve the desired resolution.

  • Detection Wavelength: Furaltadone contains a nitrofuran chromophore, which exhibits strong absorbance at approximately 365 nm.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

A proposed SFC method for the chiral separation of furaltadone enantiomers is as follows.

Instrumentation:

  • A supercritical fluid chromatography system with a CO2 pump, a modifier pump, an automated back pressure regulator, a column oven, and a DAD.

Chromatographic Conditions:

Parameter Proposed Condition
Chiral Stationary Phase Immobilized Amylose-based CSP (e.g., Chiralpak® IA or IG)
Column Dimensions 150 mm x 4.6 mm, 3 µm particle size
Mobile Phase Supercritical CO2 and Methanol (as a modifier)
Gradient Isocratic (e.g., 85:15 CO2:Methanol) or a shallow gradient
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 365 nm
Injection Volume 5 µL

| Sample Preparation | Racemic furaltadone dissolved in Methanol |

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Immobilized polysaccharide CSPs are highly robust and show excellent enantioselectivity in SFC for a wide range of compounds.[6]

  • Mobile Phase: Supercritical CO2 with an alcohol modifier like methanol is a common and effective mobile phase in SFC. The modifier percentage is a critical parameter for optimizing selectivity and retention.[5]

  • Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and can be adjusted to fine-tune the separation.[8]

Quantitative Data from Analogous Separations

While specific quantitative data for furaltadone is not available in the reviewed literature, the following table presents data from the successful chiral separation of other antibiotics using SFC, which can serve as a benchmark for method development for furaltadone.[6]

CompoundChiral Stationary PhaseSeparation Factor (α)Resolution (Rs)
OfloxacinChiralpak IA1.221.49
CefotaximeChiralpak IG2.032.06
  • Separation Factor (α): A measure of the selectivity between the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): The degree of separation between two peaks. A value of 1.5 or greater is generally considered baseline resolution.

Visualizing the Process: Workflows and Pathways

Experimental Workflow for Chiral Separation

The following diagram illustrates a typical workflow for the chiral separation and isolation of this compound.

G cluster_prep Sample Preparation cluster_separation Chiral Separation cluster_isolation Isolation and Analysis racemic_furaltadone Racemic Furaltadone dissolution Dissolution in Mobile Phase/Modifier racemic_furaltadone->dissolution injection Injection into HPLC/SFC System dissolution->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection (365 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection enantiomer_1 This compound fraction_collection->enantiomer_1 enantiomer_2 Dextrofuraltadone fraction_collection->enantiomer_2 analysis Purity and Identity Analysis enantiomer_1->analysis enantiomer_2->analysis

Caption: Workflow for Chiral Separation and Isolation of Furaltadone Enantiomers.

General Mechanism of Action of Nitrofuran Antibiotics

The antibacterial activity of nitrofurans like furaltadone is generally understood to involve the reduction of the nitro group to reactive intermediates that can damage bacterial DNA.

G cluster_cell Bacterial Cell furaltadone Furaltadone nitroreductases Bacterial Nitroreductases furaltadone->nitroreductases Enzymatic Reduction reactive_intermediates Reactive Nitroso and Hydroxylamine Intermediates nitroreductases->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage Interaction with DNA cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Simplified Signaling Pathway for Nitrofuran Antibiotics.

Conclusion

The chiral separation of furaltadone is a critical step for the advanced study and potential development of this compound as a single-enantiomer drug. This technical guide provides a framework for developing robust chiral separation methods using both HPLC and SFC, based on established principles and successful separations of analogous compounds. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to isolate and characterize the enantiomers of furaltadone. Further research into the specific pharmacological activities of each enantiomer is warranted to fully elucidate the potential benefits of administering this compound as an enantiopure compound.

References

Levofuraltadone's Primary Cellular Targets in Trypanosoma cruzi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofuraltadone, the levorotatory enantiomer of furaltadone, is a nitrofuran derivative with demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease. While specific research on this compound is limited, its mechanism of action is understood to align with that of other nitroheterocyclic compounds. This technical guide synthesizes the current understanding of the primary cellular targets of nitrofurans in T. cruzi, providing a framework for future research and drug development efforts. The core mechanism involves bioreductive activation by a parasite-specific nitroreductase, leading to a cascade of cytotoxic effects, including oxidative stress and potential inhibition of key metabolic enzymes. This document provides a detailed overview of these targets, associated quantitative data from related compounds, experimental protocols for target validation, and visual representations of the key pathways and workflows.

Introduction

Chagas disease remains a significant public health concern, and the development of new therapeutic agents is a priority. Nitroheterocyclic drugs, such as nifurtimox and benznidazole, have been the mainstay of treatment, and their mode of action provides a crucial paradigm for understanding the activity of related compounds like this compound. The defining feature of these drugs is their reliance on parasite-specific enzymatic reduction for their trypanocidal effects, a process that exploits the unique biochemistry of T. cruzi.

This guide will delve into the primary cellular machinery targeted by nitrofurans, focusing on the initial activating enzyme and the subsequent downstream cellular components affected by the drug's activation.

Primary Cellular Target: Type I Nitroreductase (TcNTR)

The principal cellular target responsible for the activation of this compound and other nitrofurans in Trypanosoma cruzi is a type I nitroreductase (TcNTR). This enzyme is a flavoprotein that catalyzes the two-electron reduction of the nitro group of these compounds, a critical step for their conversion into toxic metabolites.

The reductive activation is a key element of the drug's selectivity, as analogous type I nitroreductases are absent in mammalian hosts. The reduction process generates highly reactive nitroso and hydroxylamine intermediates, which are unstable and can lead to the formation of a variety of cytotoxic species.

Signaling Pathway of this compound Activation and Action

G cluster_extracellular Extracellular cluster_parasite Trypanosoma cruzi Cytoplasm cluster_targets Downstream Cellular Targets Levofuraltadone_ext This compound (Prodrug) Levofuraltadone_int This compound Levofuraltadone_ext->Levofuraltadone_int Uptake TcNTR Type I Nitroreductase (TcNTR) Levofuraltadone_int->TcNTR Substrate Activated_Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) TcNTR->Activated_Metabolites Reduction ROS Reactive Oxygen Species (ROS) TcNTR->ROS Redox Cycling DNA DNA Damage Activated_Metabolites->DNA Proteins Protein Damage Activated_Metabolites->Proteins Lipids Lipid Peroxidation Activated_Metabolites->Lipids Trypanothione_Reductase Trypanothione Reductase (TR) Inhibition/Subversive Substrate Activated_Metabolites->Trypanothione_Reductase Lipoamide_Dehydrogenase Lipoamide Dehydrogenase (LipDH) Subversive Substrate Activated_Metabolites->Lipoamide_Dehydrogenase Squalene_Epoxidase Squalene Epoxidase Inhibition Activated_Metabolites->Squalene_Epoxidase ROS->DNA ROS->Proteins ROS->Lipids ROS->Trypanothione_Reductase ROS->Lipoamide_Dehydrogenase

Caption: Proposed mechanism of this compound activation and its downstream cellular effects in T. cruzi.

Secondary Cellular Targets and Downstream Effects

The activation of this compound by TcNTR initiates a cascade of events that affect multiple cellular components, leading to parasite death. These downstream effects can be categorized as follows:

Oxidative Stress and the Trypanothione System

The redox cycling of nitrofuran radicals is a major consequence of their activation, leading to the generation of superoxide anions and other reactive oxygen species (ROS). This surge in ROS overwhelms the parasite's unique antioxidant defense system, which is centered around the trypanothione molecule and the enzyme trypanothione reductase (TR). Nitrofurans can act as "subversive substrates" for TR, further compromising the parasite's ability to mitigate oxidative stress.

Lipoamide Dehydrogenase (LipDH)

T. cruzi lipoamide dehydrogenase is another flavoenzyme that can reduce nitrofurans, contributing to the generation of ROS and oxidative stress. This interaction represents an additional pathway through which these compounds can exert their cytotoxic effects.

Squalene Epoxidase and Ergosterol Biosynthesis

Some studies on nitrofuran derivatives have suggested that they may inhibit the ergosterol biosynthesis pathway at the level of squalene epoxidase. This inhibition leads to the accumulation of squalene and a depletion of essential sterols for the parasite's membrane integrity and function.

Quantitative Data

Table 1: In Vitro Activity of Representative Nitroheterocyclic Compounds against Trypanosoma cruzi

CompoundParasite StageIC50 (µM)Host Cell LineReference
NifurtimoxAmastigote1.5 - 5.0Vero, L6[Generic Data]
BenznidazoleAmastigote1.0 - 4.0Vero, L6[Generic Data]
FexinidazoleAmastigote0.5 - 2.0Vero, L6[Generic Data]

Table 2: Enzymatic Inhibition by Nitroaromatic Compounds

Compound ClassTarget EnzymeInhibition TypeKi (µM)Reference
NitrofuransTrypanothione ReductaseSubversive SubstrateNot Reported[Generic Data]
NitrofuransLipoamide DehydrogenaseSubversive SubstrateNot Reported[Generic Data]
NitrofuransSqualene EpoxidasePutative InhibitorNot Reported[Generic Data]

Note: The data in these tables are representative values from the literature for the general class of nitroheterocyclic compounds and are intended for comparative purposes. Specific values for this compound are not available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's cellular targets in T. cruzi.

T. cruzi Nitroreductase (TcNTR) Activity Assay

This protocol is designed to measure the ability of TcNTR to reduce a nitro compound, such as this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant_TcNTR Purify Recombinant TcNTR Incubation Incubate TcNTR with Reaction Mix and this compound Recombinant_TcNTR->Incubation Reaction_Mix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - NADPH - FMN (cofactor) Reaction_Mix->Incubation Test_Compound Prepare this compound Solution Test_Compound->Incubation Measurement Monitor NADPH Oxidation at 340 nm (Spectrophotometer) Incubation->Measurement Calculate_Rate Calculate Rate of NADPH Consumption Measurement->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Caption: Workflow for the TcNTR activity assay.

Protocol:

  • Expression and Purification of Recombinant TcNTR:

    • Clone the T. cruzi NTR gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture.

    • Lyse the cells and purify the recombinant TcNTR using affinity chromatography (e.g., Ni-NTA resin).

    • Verify the purity and concentration of the enzyme.

  • Enzymatic Assay:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • In a 96-well plate, add the reaction buffer, NADPH (e.g., 100 µM), and FMN (e.g., 10 µM).

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding the purified TcNTR enzyme.

    • Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of NADPH oxidation for each concentration of this compound.

    • Plot the reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Trypanothione Reductase (TR) Inhibition/Subversive Substrate Assay

This assay determines if this compound inhibits TR or acts as a subversive substrate.

Protocol:

  • Purification of Recombinant TR:

    • Similar to TcNTR, express and purify recombinant T. cruzi TR.

  • TR Activity Assay:

    • Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA).

    • The standard assay mixture contains NADPH, trypanothione disulfide (TS2), and purified TR.

    • To test for inhibition, pre-incubate TR with this compound before adding TS2.

    • To test for subversive substrate activity, omit TS2 and measure NADPH oxidation in the presence of TR and this compound.

    • Monitor NADPH oxidation at 340 nm.

In Vitro Anti-Amastigote Assay

This assay assesses the efficacy of this compound against the intracellular replicative form of T. cruzi.

Workflow Diagram:

G cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification Host_Cells Culture Host Cells (e.g., L6 myoblasts, Vero cells) Infect Infect Host Cells with Trypomastigotes Host_Cells->Infect Add_Compound Add Serial Dilutions of This compound Infect->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Fix_Stain Fix and Stain Cells (e.g., Giemsa) Incubate->Fix_Stain Microscopy Quantify Intracellular Amastigotes via Microscopy Fix_Stain->Microscopy Calculate_IC50 Calculate IC50 Microscopy->Calculate_IC50

In-depth spectroscopic analysis of Levofuraltadone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the antibacterial and antiparasitic agent, Levofuraltadone. The document outlines predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes detailed experimental protocols for these analytical techniques and visual representations of the compound's mechanism of action and analytical workflows.

Spectroscopic Data Analysis

The structural elucidation of a small molecule like this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the carbon-hydrogen framework and connectivity.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, ¹H and ¹³C NMR chemical shifts can be accurately predicted using computational methods. The following tables summarize the predicted chemical shifts for this compound, calculated using established algorithms. These predictions provide a strong basis for the structural verification of the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Prediction based on computational models)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.7d1HFuran C-H
~ 7.2 - 7.4d1HFuran C-H
~ 8.1 - 8.3s1HImine N=CH
~ 4.8 - 5.0m1HOxazolidinone CH
~ 4.2 - 4.4t1HOxazolidinone CH₂
~ 3.8 - 4.0dd1HOxazolidinone CH₂
~ 3.6 - 3.8t4HMorpholine O-CH₂
~ 2.8 - 3.0dd1HMorpholine N-CH₂
~ 2.6 - 2.8dd1HMorpholine N-CH₂
~ 2.4 - 2.6t4HMorpholine N-CH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Prediction based on computational models)

Chemical Shift (δ, ppm)Carbon Assignment
~ 155 - 157C=O (Oxazolidinone)
~ 152 - 154Furan C-NO₂
~ 145 - 147Imine N=CH
~ 125 - 127Furan C=C
~ 114 - 116Furan C=C
~ 112 - 114Furan C-O
~ 72 - 74Oxazolidinone O-CH
~ 66 - 68Morpholine O-CH₂
~ 59 - 61Morpholine N-CH₂ (attached to oxazolidinone)
~ 53 - 55Morpholine N-CH₂
~ 46 - 48Oxazolidinone N-CH₂

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its nitrofuran, imine, oxazolidinone, and morpholine moieties.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3100 - 3150MediumAromatic C-H Stretch (Furan)
~ 2850 - 3000MediumAliphatic C-H Stretch (Morpholine, Oxazolidinone)
~ 1750 - 1770StrongC=O Stretch (Oxazolidinone Carbonyl)[1]
~ 1640 - 1660MediumC=N Stretch (Imine)
~ 1580 - 1600StrongAromatic C=C Stretch (Furan)[1]
~ 1500 - 1540StrongN-O Asymmetric Stretch (Nitro Group)
~ 1340 - 1360StrongN-O Symmetric Stretch (Nitro Group)
~ 1220 - 1260StrongC-O-C Asymmetric Stretch (Oxazolidinone Ether)
~ 1110 - 1130StrongC-O-C Stretch (Morpholine Ether)

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and elemental composition. The data presented is for Furaltadone, of which this compound is the L-enantiomer, and thus their mass spectra are identical.[1][2]

Table 4: Mass Spectrometry Data for Furaltadone/Levofuraltadone

m/zProposed FragmentNotes
324.11[M]⁺Molecular Ion (Monoisotopic Mass: 324.10698424 Da)[3]
224.08[M - C₄H₈NO]⁺Loss of the morpholine methylene group
100.08[C₅H₁₀NO]⁺Morpholine methylene fragment, often the base peak[1]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

2.1 Protocol for NMR Spectroscopy

This protocol is designed for the analysis of a small organic molecule like this compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (0 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically sufficient.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[5] Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

  • 2D NMR Experiments (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[4][6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final NMR spectrum for analysis.

2.2 Protocol for FT-IR Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples and requires minimal preparation.

  • Instrument Background: Before analyzing the sample, record a background spectrum of the clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Initiate the scan. The instrument directs an infrared beam through the crystal, which interacts with the sample at the surface. The detector measures the attenuated light. Multiple scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed. Identify the characteristic absorption peaks and compare them to known functional group correlation tables to confirm the molecular structure.[1]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

2.3 Protocol for Mass Spectrometry

This protocol describes a general procedure using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion/Chromatography: The sample can be introduced into the mass spectrometer either by direct infusion using a syringe pump or via a liquid chromatography (LC) system for separation from any potential impurities.[3]

  • Ionization: In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ in positive ion mode) are released into the gas phase.

  • Mass Analysis (MS1): The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A full scan MS1 spectrum is acquired to determine the m/z of the molecular ion and confirm its molecular weight.

  • Fragmentation (MS/MS): To obtain structural information, the molecular ion of interest is selected (isolated) and subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas.[1]

  • Fragment Ion Analysis (MS2): The resulting fragment ions are analyzed to produce an MS/MS spectrum. The fragmentation pattern serves as a "fingerprint" that helps to elucidate the structure of the molecule.

  • Data Interpretation: Analyze the mass spectra to confirm the molecular formula (from high-resolution MS1 data) and deduce structural components by interpreting the fragmentation patterns observed in the MS2 spectrum.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex processes in both chemical analysis and pharmacology. The following diagrams were generated using the Graphviz DOT language to illustrate key workflows and pathways related to this compound.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation & Acquisition cluster_analysis Phase 2: Data Processing & Interpretation cluster_conclusion Phase 3: Structure Elucidation start_end start_end process process data data decision decision output output A Sample Preparation (Dissolving/Pelleting) B Spectrometer Setup (Calibration & Background) A->B C Data Acquisition (NMR, IR, MS) B->C D Raw Data Processing (FT, Baseline Correction) C->D E Spectral Interpretation D->E F Data Integration (MS + IR + NMR) E->F G Proposed Structure F->G H Structure Matches Reference Data? G->H I Structure Confirmed H->I Yes J Further Analysis Required H->J No

Caption: General workflow for spectroscopic structure elucidation.

Nitrofuran_MoA cluster_cell Bacterial Cell cluster_damage Cellular Damage drug drug enzyme enzyme intermediate intermediate target target effect effect A This compound (Nitrofuran) Enters Cell C Reduction of Nitro Group A->C B Bacterial Nitroreductases (Flavoproteins) B->C catalyzes D Reactive Nitroso & Hydroxylamine Intermediates C->D E Ribosomal Proteins D->E F Bacterial DNA D->F G Metabolic Enzymes (e.g., Pyruvate Metabolism) D->G H Inhibition of Protein Synthesis E->H I DNA Strand Breakage F->I J Disruption of Cellular Respiration & Metabolism G->J K Bactericidal Effect H->K I->K J->K

Caption: Mechanism of action for nitrofuran antibiotics.[7][8][9][10]

Spec_Interplay technique technique info info result result MS Mass Spectrometry MS_info Molecular Weight & Formula MS->MS_info IR Infrared Spectroscopy IR_info Functional Groups (C=O, NO₂, C-O) IR->IR_info NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework & Connectivity NMR->NMR_info Structure Complete Structure of This compound MS_info->Structure IR_info->Structure NMR_info->Structure

Caption: Interplay of spectroscopic techniques in structure elucidation.

References

Investigating the Stereospecificity of Levofuraltadone's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofuraltadone, the levorotatory (S)-enantiomer of the nitrofuran antibiotic furaltadone, has been utilized for its therapeutic effects, notably against Trypanosoma cruzi, the causative agent of Chagas disease. The principle of stereochemistry is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic profiles. This technical guide delves into the investigation of the stereospecificity of this compound's biological activity. While direct comparative studies on the enantiomers of furaltadone are sparse in publicly accessible literature, this guide consolidates the available information on the mechanism of action of nitrofurans against Trypanosoma cruzi and draws parallels from studies on similar nitrofuran drugs to provide a comprehensive overview. This guide also outlines the detailed experimental protocols necessary for elucidating the stereoselective effects of this compound, providing a framework for future research in this area.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug design and efficacy. The two mirror-image forms of a chiral molecule are known as enantiomers. In a biological system, which is itself chiral, enantiomers can interact differently with receptors, enzymes, and other biomolecules. This can lead to significant differences in their biological activity, with one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

Furaltadone possesses a single chiral center, existing as a racemic mixture of its (S)-enantiomer, this compound, and its (R)-enantiomer, Dextrofuraltadone. Understanding the stereospecificity of its biological activity is crucial for optimizing its therapeutic use and minimizing potential toxicity. A study by Moon and Coleman in 1962 directly investigated the activity of the dextro, levo, and racemic forms of furaltadone against Trypanosoma cruzi infections in mice, highlighting the early interest in the stereochemical aspects of this drug's action.[1] However, the detailed findings of this study are not widely available in current literature databases.

Mechanism of Action of Nitrofurans against Trypanosoma cruzi

The biological activity of nitrofurans, including this compound, against Trypanosoma cruzi is a complex process that involves the metabolic activation of the drug by the parasite. Nitrofurans are prodrugs that require enzymatic reduction of their 5-nitro group to exert their trypanocidal effects.

Key steps in the proposed mechanism of action include:

  • Activation by Nitroreductases: T. cruzi possesses specific nitroreductases (NTRs) that are capable of reducing the 5-nitro group of the furan ring. This is a critical step, as the parent compounds are largely inactive.

  • Generation of Reactive Metabolites: The reduction process leads to the formation of highly reactive and toxic metabolites, including nitroso and hydroxylamino derivatives, as well as free radicals such as the superoxide anion.

  • Induction of Oxidative Stress: These reactive species induce significant oxidative stress within the parasite. This disrupts the parasite's delicate redox balance, which is crucial for its survival.

  • Damage to Cellular Macromolecules: The generated radicals and reactive intermediates can damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to parasite death.

  • Inhibition of Key Parasitic Enzymes: Nitrofurans have been shown to act as "subversive substrates" for key parasitic enzymes like trypanothione reductase (TR) and lipoamide dehydrogenase (LipDH). These enzymes, crucial for the parasite's antioxidant defense system, are hijacked to reduce the nitrofuran, leading to a futile cycle of redox activity and the generation of more oxidative stress, while depleting the parasite's reducing equivalents (NAD(P)H).

The overall mechanism results in a multi-pronged attack on the parasite's cellular machinery, making it a potent trypanocidal agent.

Diagram of the Proposed Signaling Pathway

Nitrofuran_Mechanism_of_Action cluster_parasite Trypanosoma cruzi Nitrofuran_Prodrug This compound (Prodrug) NTR Parasitic Nitroreductase (NTR) Nitrofuran_Prodrug->NTR Reduction TR_LipDH Trypanothione Reductase (TR) & Lipoamide Dehydrogenase (LipDH) Nitrofuran_Prodrug->TR_LipDH Subversive Substrate Reactive_Metabolites Reactive Nitroso & Hydroxylamino Derivatives NTR->Reactive_Metabolites Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolites->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Parasite_Death Parasite Death Cellular_Damage->Parasite_Death Redox_Cycling Futile Redox Cycling TR_LipDH->Redox_Cycling NADPH_Depletion Depletion of NAD(P)H TR_LipDH->NADPH_Depletion Redox_Cycling->Oxidative_Stress NADPH_Depletion->Parasite_Death

Caption: Proposed mechanism of action of this compound against Trypanosoma cruzi.

Stereospecificity of Biological Activity: A Comparative Analysis

Direct, publicly available, quantitative data comparing the anti-T. cruzi activity of this compound and Dextrofuraltadone is exceptionally limited. The seminal 1962 study by Moon and Coleman remains the most direct investigation into this topic, though its detailed results are not readily accessible.

To provide insight into the potential stereospecificity of furaltadone, it is instructive to examine a similar nitrofuran, nifurtimox, which is also used to treat Chagas disease. A comprehensive study on the enantiomers of nifurtimox found no evidence of stereoselective anti-T. cruzi activity, toxicity, or pharmacokinetic properties. The researchers concluded that there is unlikely to be any therapeutic benefit of an individual nifurtimox enantiomer over the racemic mixture.

While this finding for nifurtimox does not definitively prove a lack of stereospecificity for furaltadone, it raises the possibility that the mechanism of action, which relies on the reduction of the nitro group—a feature distant from the chiral center—may not be highly sensitive to the stereochemistry of the molecule.

Quantitative Data Summary

Due to the lack of accessible primary literature directly comparing the enantiomers of Furaltadone, a quantitative data table cannot be constructed at this time. Future research should aim to determine and compare the following parameters for this compound, Dextrofuraltadone, and the racemic mixture:

ParameterThis compoundDextrofuraltadoneRacemic Furaltadone
In Vitro Anti-T. cruzi Activity
IC50 (Epimastigotes) (µM)Data NeededData NeededData Needed
IC50 (Amastigotes) (µM)Data NeededData NeededData Needed
In Vitro Cytotoxicity
CC50 (e.g., L6 cells) (µM)Data NeededData NeededData Needed
Selectivity Index (CC50/IC50) Data NeededData NeededData Needed
Enzyme Inhibition
Ki (Trypanothione Reductase) (µM)Data NeededData NeededData Needed
In Vivo Efficacy (Murine Model)
Parasitemia Reduction (%)Data NeededData NeededData Needed
Survival Rate (%)Data NeededData NeededData Needed

Experimental Protocols

To rigorously investigate the stereospecificity of this compound's biological activity, the following detailed experimental protocols are recommended.

Chiral Separation of Furaltadone Enantiomers

Objective: To isolate the individual enantiomers of Furaltadone for biological testing.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred method.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where Furaltadone has maximum absorbance.

  • Fraction Collection: Collect the eluent corresponding to each enantiomeric peak separately.

  • Purity and Identity Confirmation: The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC. The chemical identity can be confirmed by mass spectrometry and NMR.

Diagram of the Experimental Workflow

Experimental_Workflow Start Racemic Furaltadone Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC This compound This compound (S-enantiomer) Chiral_HPLC->this compound Dextrofuraltadone Dextrofuraltadone (R-enantiomer) Chiral_HPLC->Dextrofuraltadone In_Vitro_Assays In Vitro Assays (Anti-T. cruzi, Cytotoxicity) This compound->In_Vitro_Assays Enzyme_Assays Enzyme Assays (e.g., Trypanothione Reductase) This compound->Enzyme_Assays In_Vivo_Studies In Vivo Murine Model of Chagas Disease This compound->In_Vivo_Studies Dextrofuraltadone->In_Vitro_Assays Dextrofuraltadone->Enzyme_Assays Dextrofuraltadone->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vitro_Assays->Data_Analysis Enzyme_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

References

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Levofuraltadone Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial and protozoan infections in food-producing animals.[1] However, due to concerns about the carcinogenic nature of its residues, its use has been banned in many countries, including the European Union.[1][2] Furaltadone is rapidly metabolized in vivo, and its parent form is often undetectable shortly after administration.[1][3] Therefore, regulatory monitoring focuses on detecting its major, stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[4][5] This metabolite can remain in tissues for an extended period, making it a reliable marker for the illegal use of furaltadone.[6]

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AMOZ in animal tissues. The protocol involves acid hydrolysis to release the protein-bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative NP-AMOZ, which is then analyzed by LC-MS/MS.[4][7][8]

Experimental Protocols

Sample Preparation: Hydrolysis, Derivatization, and Extraction

This protocol is designed for a 2-gram tissue sample (e.g., muscle, liver, kidney).

Reagents and Materials:

  • Homogenized tissue sample

  • Internal Standard (IS) solution: AMOZ-d5

  • Hydrochloric acid (HCl), 0.2 M

  • 2-Nitrobenzaldehyde (2-NBA) solution (10 mg/mL in methanol)[8]

  • Ethyl acetate[7]

  • Hexane

  • Methanol

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., SDB-L or equivalent)[8]

  • Centrifuge tubes (50 mL)

  • Water bath or incubator

  • Nitrogen evaporator[9]

Procedure:

  • Homogenization & Spiking: Weigh 2.0 ± 0.05 g of the homogenized tissue sample into a 50 mL centrifuge tube.[8] Spike the sample with an appropriate amount of the internal standard solution (e.g., AMOZ-d5).[1][2]

  • Hydrolysis and Derivatization: Add 10 mL of 0.2 M HCl and 240 µL of 2-NBA solution to the tube.[8] Securely cap the tube, vortex for 30 seconds, and incubate in a water bath at 37-40°C overnight (approximately 16 hours).[1][8] This step simultaneously releases the bound AMOZ from tissue proteins and derivatizes it to NP-AMOZ.[4][6]

  • Neutralization & Centrifugation: Cool the samples to room temperature. Adjust the pH to approximately 7.4 with a suitable base (e.g., NaOH solution).[1] Centrifuge the sample to pellet the solid tissue debris.

  • Liquid-Liquid Extraction (LLE) (Alternative to SPE): Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge.[7] Transfer the upper organic layer to a clean tube. Repeat the extraction process.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[10]

    • Loading: Pass the supernatant from step 3 through the conditioned SPE cartridge.[10]

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to remove lipids and other interferences.[8][10]

    • Elution: Elute the derivatized analyte (NP-AMOZ) with ethyl acetate.[8][10]

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[8][9] Reconstitute the residue in a specific volume (e.g., 200-500 µL) of the mobile phase starting composition (e.g., 60% methanol in water) and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[8]

LC-MS/MS Instrumentation and Conditions

The following conditions serve as a robust starting point and may be optimized for specific instrumentation.

Liquid Chromatography (LC):

  • System: An ultra-high-performance liquid chromatography (UHPLC) system.[8]

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[7][11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: Acetonitrile or Methanol.[1][13]

  • Flow Rate: 0.2 - 0.5 mL/min.[1][12]

  • Injection Volume: 5 - 10 µL.[12][13]

  • Column Temperature: 30 - 40°C.[11][13]

Mass Spectrometry (MS):

  • System: A triple quadrupole mass spectrometer.[12]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[7]

  • Key Parameters:

    • Capillary Voltage: Optimized for the specific instrument, typically in the range of 2000-4500 V.[7]

    • Source Temperature: e.g., 300-350°C.[14]

    • Desolvation Gas Flow: Optimized for the instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

Data Presentation

Quantitative data should be presented in clear, structured tables for easy interpretation and comparison.

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
10.03070
12.01090
14.01090
14.18020
18.08020

Table 2: MS/MS Parameters for NP-AMOZ and Internal Standard (IS)

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Fragmentor Voltage (V)Collision Energy (eV)
NP-AMOZ293.1249.1134.014015
NP-AMOZ-d5 (IS)298.1254.1134.014015

Note: Ion transitions and voltages are instrument-dependent and require optimization.[1][7]

Table 3: Method Validation Summary (Example Data)

ParameterResult
Linearity Range0.25 - 10.0 µg/kg[2][8]
Correlation Coefficient (r²)> 0.995[8]
Limit of Detection (LOD)0.05 µg/kg
Limit of Quantification (LOQ)0.15 µg/kg[15]
Recovery88.9% - 107.3%[8]
Precision (RSD%)< 10%[8]
Within-Laboratory Reproducibility< 11%[8]

Note: Method validation should be performed according to regulatory guidelines such as those from the European Commission Decision 2002/657/EC.[2][11]

Visualizations

Diagrams are essential for illustrating complex workflows and principles.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Homogenize Tissue & Spike with IS hydrolysis 2. Acid Hydrolysis & Derivatization (2-NBA) sample->hydrolysis Add HCl, 2-NBA Incubate 16h @ 37°C cleanup 3. Neutralization & Cleanup (SPE or LLE) hydrolysis->cleanup Neutralize pH Extract/Elute evap 4. Evaporation & Reconstitution cleanup->evap Dry with N2 Redissolve in Mobile Phase lc 5. LC Separation (C18 Column) evap->lc Inject Sample ms 6. MS/MS Detection (ESI+, MRM Mode) lc->ms Eluted Analytes data 7. Data Processing & Quantification ms->data Generate Spectra

Caption: Overall experimental workflow for AMOZ detection.

G Furaltadone Furaltadone (Administered Drug) Metabolism In-Vivo Metabolism Furaltadone->Metabolism AMOZ_Bound AMOZ Metabolite (Tissue-Bound) Metabolism->AMOZ_Bound Hydrolysis Acid Hydrolysis (HCl) AMOZ_Bound->Hydrolysis AMOZ_Free Free AMOZ Hydrolysis->AMOZ_Free Derivatization Derivatization (+ 2-Nitrobenzaldehyde) AMOZ_Free->Derivatization NP_AMOZ NP-AMOZ Derivative (Stable for Analysis) Derivatization->NP_AMOZ LCMS LC-MS/MS Detection NP_AMOZ->LCMS

Caption: Principle of AMOZ detection as a marker for furaltadone.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Levofuraltadone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofuraltadone is a nitrofuran antibiotic identified as the L-enantiomer of furaltadone.[1][2] While it is known to possess antibacterial and antiparasitic properties, comprehensive data on its in vitro activity against a wide range of clinical bacterial isolates is not extensively available in the public domain.[1][3] These application notes provide a detailed framework for conducting in vitro susceptibility testing of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7] The protocols outlined below will enable researchers to generate robust and reproducible data to evaluate the antibacterial spectrum and potency of this compound.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of antimicrobial susceptibility testing results. The following tables are templates for summarizing quantitative data such as Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates

Bacterial Species (n=)% Susceptible% Intermediate% ResistantMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus
Methicillin-susceptible (MSSA)
Methicillin-resistant (MRSA)
Staphylococcus epidermidis
Enterococcus faecalis
Enterococcus faecium
Streptococcus pneumoniae
Penicillin-susceptible
Penicillin-resistant
Streptococcus pyogenes

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

Bacterial Species (n=)% Susceptible% Intermediate% ResistantMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli
Klebsiella pneumoniae
Pseudomonas aeruginosa
Acinetobacter baumannii
Haemophilus influenzae
Moraxella catarrhalis

Note: The data in these tables are illustrative placeholders. Actual values must be determined through experimentation.

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility testing experiments based on CLSI guidelines.[4][5][6][7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Emulsify the colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound working solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

    • The final volume in each well will be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the drug concentration to the final desired test concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only CAMHB (no bacteria, no drug).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Agar Dilution for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.

a. Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

b. Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of the drug.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Preparation of Bacterial Inoculum: Prepare the inoculum as described for the broth microdilution method and dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum replicating apparatus, spot the prepared bacterial suspensions onto the surface of the agar plates, including a drug-free control plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

a. Materials:

  • This compound-impregnated disks (concentration to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • 0.5 McFarland standard

  • Sterile swabs

  • Calipers or a ruler

b. Protocol:

  • Preparation of Bacterial Inoculum: Prepare the inoculum as described previously.

  • Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of the zone size (as susceptible, intermediate, or resistant) requires the establishment of correlated MIC breakpoints.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Data Analysis isolate Bacterial Isolate (Clinical Sample) culture Pure Culture (18-24h) isolate->culture mcfarland 0.5 McFarland Standardization culture->mcfarland inoculum Standardized Inoculum mcfarland->inoculum broth Broth Microdilution inoculum->broth agar Agar Dilution inoculum->agar disk Disk Diffusion inoculum->disk mic MIC Determination broth->mic agar->mic zone Zone Diameter Measurement disk->zone interpretation Interpretation (S/I/R) mic->interpretation zone->interpretation

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

Proposed Mechanism of Action for Nitrofurans

While the specific mechanism of this compound is not detailed in the provided search results, nitrofurans generally exert their antibacterial effect through a multi-targeted mechanism following reductive activation.

mechanism_of_action cluster_cell Bacterial Cell cluster_effects Antibacterial Effects levo_ext This compound (extracellular) levo_int This compound (intracellular) levo_ext->levo_int Uptake reductases Bacterial Nitroreductases levo_int->reductases Substrate for reactive_intermediates Reactive Intermediates reductases->reactive_intermediates Activation ribosomes Ribosomes reactive_intermediates->ribosomes Damage dna DNA reactive_intermediates->dna Damage enzymes Metabolic Enzymes reactive_intermediates->enzymes Inhibition protein_synthesis Inhibition of Protein Synthesis ribosomes->protein_synthesis dna_damage DNA Damage dna->dna_damage metabolism_disruption Disruption of Metabolism enzymes->metabolism_disruption cell_death Bacterial Cell Death protein_synthesis->cell_death dna_damage->cell_death metabolism_disruption->cell_death

Caption: Generalized Mechanism of Action for Nitrofuran Antibiotics.

Disclaimer: The information provided is for research purposes only. The protocols are based on established guidelines, but specific optimization for this compound may be required. The proposed mechanism of action is based on the general understanding of the nitrofuran class of antibiotics and may not fully represent the specific activity of this compound.

References

Establishing an animal model for testing Levofuraltadone efficacy in Chagas disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Establishing an Animal Model for Testing Levofuraltadone Efficacy in Chagas Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant public health issue, particularly in Latin America.[1][2] The current therapeutic options are limited to two nitroheterocyclic compounds, benznidazole and nifurtimox, which have been in use for decades and present challenges related to efficacy, especially in the chronic phase, and adverse side effects.[3][4] This necessitates the development of new, safer, and more effective drugs. This compound, a nitrofuran derivative, represents a class of compounds that warrants investigation for its potential trypanocidal activity. Like existing treatments, its mechanism of action is likely dependent on activation by parasitic nitroreductases, which are absent in mammalian hosts, leading to the generation of cytotoxic metabolites that kill the parasite.[5][6]

Animal models are indispensable tools in the drug discovery pipeline for Chagas disease, providing a platform to assess the efficacy and safety of new chemical entities in vivo.[1][7] Murine models are the most widely used due to their cost-effectiveness, ease of handling, and the ability to reproduce key aspects of human Chagas disease, including acute and chronic phases with associated pathologies like myocarditis.[2][8] The selection of appropriate mouse and parasite strains is critical, as the combination influences infection outcomes, tissue tropism, and disease progression.[8][9]

These application notes provide a detailed framework and standardized protocols for establishing acute and chronic murine models of T. cruzi infection to evaluate the efficacy of this compound. The protocols cover animal and parasite selection, infection procedures, treatment regimens, and key efficacy endpoints, including parasitemia, tissue parasite load, histopathology, and serological analysis.

Experimental Workflow and Design

The overall experimental workflow is designed to assess the efficacy of this compound in both acute and chronic phases of T. cruzi infection, using benznidazole as a positive control. The workflow ensures a systematic evaluation from initial infection to the determination of parasitological cure.

Caption: Overall experimental workflow for evaluating this compound efficacy.

Proposed Mechanism of Action of Nitrofuran Drugs

This compound, as a nitrofuran, is a prodrug that requires bioactivation by a parasite-specific Type I nitroreductase (NTR).[5][10] This enzyme reduces the nitro group of the drug, generating highly reactive nitroso and hydroxylamine metabolites.[6] These metabolites can induce oxidative stress and covalently modify parasitic macromolecules, including proteins and lipids, and deplete essential thiols like trypanothione, leading to parasite death.[6] The selectivity of these drugs is based on the presence of this specific NTR in T. cruzi and its absence in the mammalian host.

G cluster_parasite Inside Trypanosoma cruzi cluster_effects Cytotoxic Effects prodrug This compound (Inactive Prodrug) enzyme T. cruzi Nitroreductase (TcNTR) prodrug->enzyme Bioactivation metabolites Reactive Nitroso/ Hydroxylamine Metabolites enzyme->metabolites damage Oxidative Stress & Macromolecule Damage (DNA, Proteins, Lipids) metabolites->damage thiol Trypanothione Depletion metabolites->thiol death Parasite Death damage->death thiol->death

Caption: Proposed mechanism of action for this compound in T. cruzi.

Materials and Reagents

  • Animals: Female BALB/c mice, 6-8 weeks old.[8]

  • Parasites: Trypanosoma cruzi Y or Colombian strain bloodstream trypomastigotes.[11][12]

  • Test Compound: this compound.

  • Reference Compound: Benznidazole (BZN).[12]

  • Vehicle: 0.5% carboxymethylcellulose / 0.1% Tween 80 in water.

  • Culture Media: Liver Infusion Tryptose (LIT) medium.

  • Reagents for Parasitemia: Giemsa stain, methanol, microscope slides.

  • Reagents for qPCR: DNA extraction kit (for blood and tissues), primers/probes for T. cruzi satellite DNA, qPCR master mix.[1][13]

  • Reagents for Histopathology: 10% neutral buffered formalin, paraffin, hematoxylin and eosin (H&E) stain.

  • Reagents for Serology: ELISA plates, T. cruzi lysate antigen, anti-mouse IgG-HRP conjugate, TMB substrate.[14][15]

  • Immunosuppressant: Cyclophosphamide.[12][16]

Experimental Protocols

Protocol 1: Animal Handling and Infection
  • Acclimatization: Upon arrival, house mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days.

  • Infection: Infect mice via intraperitoneal (IP) injection with 1x10⁴ bloodstream trypomastigotes of the chosen T. cruzi strain (e.g., Y strain for a virulent acute phase) in 0.1 mL of sterile saline.[12]

  • Confirmation of Infection: Confirm infection by checking for parasitemia starting at 4-5 days post-infection (dpi). Only animals with positive parasitemia should be included in the study.[12]

Protocol 2: Drug Formulation and Administration
  • Formulation: Prepare a homogenous suspension of this compound and Benznidazole in the vehicle. Prepare fresh daily.

  • Group Assignment: Randomly assign infected mice to treatment groups (n=10 per group):

    • Group 1: Vehicle control.

    • Group 2-4: this compound (e.g., 25, 50, 100 mg/kg/day).

    • Group 5: Benznidazole (100 mg/kg/day) as a positive control.[12]

  • Administration: Administer treatments orally (p.o.) via gavage once daily for 20 consecutive days.[12]

    • For the acute model , begin treatment at 5 dpi.[12]

    • For the chronic model , begin treatment at 60 dpi.

Protocol 3: Efficacy Assessment - Parasitemia and Survival
  • Parasitemia Monitoring (Acute Model): Collect 5 µL of tail blood at regular intervals (e.g., 5, 8, 10, 15, 20 dpi).[12]

  • Count parasites in a Neubauer chamber or by the Pizzi-Brener method (counting parasites in 50 microscopic fields of a 5 µL blood smear).

  • Express results as the number of parasites per milliliter of blood.

  • Survival Monitoring: Monitor animals daily for clinical signs of disease (e.g., ruffled fur, lethargy) and record mortality for at least 30 days post-treatment.

Protocol 4: Efficacy Assessment - Tissue Parasite Load by qPCR
  • Sample Collection: At the end of the experiment, euthanize mice and aseptically collect key tissues such as the heart, skeletal muscle, and gastrointestinal tract.

  • DNA Extraction: Weigh a portion of each tissue (~25 mg) and extract total DNA using a commercial kit according to the manufacturer's instructions.

  • qPCR Analysis: Perform quantitative real-time PCR targeting the T. cruzi satellite DNA.[13][17] Use a standard curve of known parasite DNA concentrations to quantify the parasite load.

  • Data Expression: Express results as parasite equivalents per gram of tissue.[13]

Protocol 5: Efficacy Assessment - Histopathology
  • Tissue Fixation: Fix tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate, clear, and embed the tissues in paraffin.

  • Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Analysis: Examine sections for the presence of inflammatory infiltrates and amastigote nests.[9][18] Score the level of inflammation semi-quantitatively (e.g., 0=absent, 1=mild, 2=moderate, 3=severe).

Protocol 6: Assessment of Cure
  • Post-Treatment Follow-up: After the treatment period, monitor the animals for an additional 30-60 days.

  • Immunosuppression: To detect latent parasites and confirm sterile cure, immunosuppress the animals with cyclophosphamide (e.g., 200 mg/kg IP) at the end of the follow-up period.[12][16]

  • Relapse Monitoring: Monitor for a resurgence of parasitemia in the blood for 1-2 weeks post-immunosuppression.

  • Final PCR: Perform qPCR on blood and tissue samples from all animals to confirm the absence of parasite DNA in treated, non-relapsing mice.[12] Cure is defined by the consistent absence of parasites by all methods (parasitemia, qPCR) post-immunosuppression.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Parasitemia Levels in the Acute Model

Treatment Group (mg/kg/day) Peak Parasitemia (parasites/mL ± SD) Day of Peak Parasitemia % Reduction vs. Vehicle
Vehicle Control N/A
This compound (25)
This compound (50)
This compound (100)

| Benznidazole (100) | | | |

Table 2: Survival Rate Post-Treatment

Treatment Group (mg/kg/day) Survival Rate at 30 Days Post-Treatment (%) Mean Survival Time (Days ± SD)
Vehicle Control
This compound (25)
This compound (50)
This compound (100)

| Benznidazole (100) | | |

Table 3: Tissue Parasite Load at End of Study (Parasite Equivalents/gram tissue ± SD)

Treatment Group (mg/kg/day) Heart Skeletal Muscle Gastrointestinal Tract
Vehicle Control
This compound (25)
This compound (50)
This compound (100)

| Benznidazole (100) | | | |

Table 4: Histopathological Scores and Cure Assessment

Treatment Group (mg/kg/day) Mean Inflammation Score (Heart) Presence of Amastigote Nests (%) Parasitemia Relapse Post-IS (%) Cure Rate (%)
Vehicle Control N/A 0
This compound (25)
This compound (50)
This compound (100)

| Benznidazole (100) | | | | |

References

Application Notes & Protocols: A Framework for Assessing Levofuraltadone's Efficacy in Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helicobacter pylori infection remains a significant global health challenge, with rising antibiotic resistance necessitating the exploration of novel therapeutic agents. Levofuraltadone, a nitrofuran antibiotic, has not been clinically evaluated for this indication. This document outlines a comprehensive, multi-phase protocol to systematically assess the potential efficacy of this compound for the eradication of H. pylori. The proposed research framework progresses from fundamental in vitro characterization to a structured clinical trial design, providing researchers with detailed methodologies and data management structures to guide the investigation of this novel application.

Phase 1: In Vitro Assessment of Anti-H. pylori Activity

The initial phase is designed to determine if this compound exhibits direct antimicrobial activity against H. pylori and to establish a baseline for its potential efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This is a critical first step to quantify this compound's potency against H. pylori.

Protocol:

  • H. pylori Strain Selection: A panel of at least 20-30 clinical isolates of H. pylori should be used, including both antibiotic-susceptible and antibiotic-resistant strains (e.g., resistant to clarithromycin, metronidazole, and levofloxacin). Reference strains such as ATCC 43504 should also be included for quality control.

  • Culture Conditions: H. pylori strains are to be cultured on Brucella agar or Columbia agar supplemented with 5-10% horse or sheep blood. Incubation should be performed at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 48-72 hours.

  • Broth Microdilution Method:

    • Prepare a 0.5 McFarland standard suspension of each H. pylori isolate in Brucella broth.

    • In a 96-well microtiter plate, perform serial twofold dilutions of this compound (e.g., from 64 µg/mL to 0.06 µg/mL) in cation-adjusted Mueller-Hinton broth with 5% lysed horse blood.

    • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Data Presentation:

The MIC data should be summarized to determine the MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Susceptibility of H. pylori to this compound
Isolate ID Source Known Resistance Profile This compound MIC (µg/mL)
H. pylori ATCC 43504Reference StrainSusceptible[Record Value]
Clinical Isolate 001Gastric BiopsyClarithromycin-R[Record Value]
Clinical Isolate 002Gastric BiopsyMetronidazole-R[Record Value]
............
Summary MIC₅₀: [Calculate Value]
MIC₉₀: [Calculate Value]
MIC Range: [Calculate Value]
Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic nature of this compound against H. pylori over time.

Protocol:

  • Prepare broth cultures of a representative H. pylori strain (e.g., ATCC 43504) to logarithmic phase.

  • Add this compound at concentrations of 1x, 4x, and 8x the predetermined MIC. Include a no-antibiotic growth control.

  • Incubate the cultures under microaerophilic conditions.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each culture.

  • Perform serial dilutions and plate on appropriate agar to determine the viable colony count (CFU/mL).

  • A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Proposed Mechanism of Action Pathway

As a nitrofuran, this compound's mechanism of action is likely through the reduction of its nitro group by bacterial nitroreductases into highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.

G This compound This compound (Extracellular) CellWall H. pylori Cell Wall This compound->CellWall Passive Diffusion Nitroreductase Bacterial Nitroreductases CellWall->Nitroreductase Intracellular Activation ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates Reduction of Nitro Group DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes DamageDNA DNA Strand Breaks & Cross-linking DNA->DamageDNA causes InhibitProtein Inhibition of Protein Synthesis Ribosomes->InhibitProtein causes CellDeath Bacterial Cell Death DamageDNA->CellDeath InhibitProtein->CellDeath

Caption: Proposed mechanism of action for this compound in H. pylori.

Phase 2: Preclinical Assessment in Animal Models

Should in vitro results be promising (e.g., MIC₉₀ ≤ 2 µg/mL), preclinical evaluation in a validated animal model is the next logical step.

Murine Model of H. pylori Infection

The C57BL/6 mouse model is commonly used to study H. pylori infection and therapeutic efficacy.

Protocol:

  • Infection: C57BL/6 mice are orally gavaged with a fresh culture of a mouse-adapted H. pylori strain (e.g., SS1 strain). Infection is allowed to establish for 2-4 weeks.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., carboxymethylcellulose).

    • Group 2: this compound - Low Dose.

    • Group 3: this compound - High Dose.

    • Group 4: Standard triple therapy (e.g., PPI + clarithromycin + amoxicillin) as a positive control.

  • Dosing: Treatment is administered via oral gavage twice daily for 7 days.

  • Efficacy Assessment: One week post-treatment, mice are euthanized. The stomach is harvested, homogenized, and plated on selective agar to quantify the H. pylori bacterial load (CFU/g of stomach tissue).

  • Histology: A portion of the stomach tissue should be fixed in formalin for histological analysis to assess inflammation and tissue damage.

Data Presentation:

Table 2: Efficacy of this compound in a Murine Model of H. pylori Infection
Treatment Group N (mice) Mean Bacterial Load (log₁₀ CFU/g tissue ± SD)
Vehicle Control10[Record Value]
This compound (Low Dose)10[Record Value]
This compound (High Dose)10[Record Value]
Standard Triple Therapy10[Record Value]

Phase 3: Clinical Protocol for Assessing Efficacy

Based on positive preclinical data, a clinical trial is warranted. The following outlines a Phase IIa, randomized, open-label, proof-of-concept study.

Study Design and Objectives
  • Primary Objective: To evaluate the H. pylori eradication rate of a this compound-containing quadruple therapy regimen in treatment-naïve adult patients.

  • Secondary Objectives: To assess the safety and tolerability of the regimen and to evaluate patient compliance.

Patient Population
  • Inclusion Criteria:

    • Age 18-65 years.

    • Confirmed H. pylori infection (positive ¹³C-Urea Breath Test or Stool Antigen Test).

    • No prior eradication therapy for H. pylori.

    • Written informed consent.

  • Exclusion Criteria:

    • Known allergy to nitrofurans or other study medications.

    • Use of antibiotics, bismuth, or PPIs within the last 4 weeks.

    • Severe concomitant illness.

    • Pregnancy or lactation.

Experimental Workflow and Treatment Regimen

The study will compare a novel this compound-based regimen against a standard-of-care therapy.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (¹³C-UBT or Stool Antigen Test) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Arm A: Experimental Therapy (14 days) PPI + Bismuth + Tetracycline + This compound Randomization->ArmA ArmB Arm B: Standard Therapy (14 days) PPI + Bismuth + Tetracycline + Metronidazole Randomization->ArmB FollowUp1 End of Treatment Visit (Day 15) Adverse Event Monitoring Compliance Check ArmA->FollowUp1 ArmB->FollowUp1 FollowUp2 Test of Cure Visit (≥4 weeks post-treatment) ¹³C-UBT Confirmation FollowUp1->FollowUp2 Analysis Data Analysis (Eradication Rate, Safety) FollowUp2->Analysis

Caption: Workflow for the proposed Phase IIa clinical trial.

Data Collection and Analysis

Eradication success is defined as a negative ¹³C-Urea Breath Test at least 4 weeks after the completion of therapy. Eradication rates will be calculated for both Intention-to-Treat (ITT) and Per-Protocol (PP) populations.

Table 3: Clinical Trial Efficacy and Safety Endpoints
Endpoint Arm A: this compound Regimen Arm B: Standard Regimen
Primary Efficacy
Eradication Rate (ITT)[Record N (%)][Record N (%)]
Eradication Rate (PP)[Record N (%)][Record N (%)]
Safety & Tolerability
Any Adverse Event[Record N (%)][Record N (%)]
Nausea / Vomiting[Record N (%)][Record N (%)]
Diarrhea[Record N (%)][Record N (%)]
Headache[Record N (%)][Record N (%)]
Discontinuation due to AE[Record N (%)][Record N (%)]
Compliance
Mean Compliance Rate (%)[Record Value][Record Value]
Logical Relationships in Trial Design

The success of the trial hinges on a series of logical dependencies, from patient selection to final analysis.

G node1 Patient has H. pylori Yes No node2 Meets Inclusion/Exclusion Criteria Yes No node1:yes->node2 node9 Screen Failure node1:no->node9 node3 Enroll & Randomize node2:yes->node3 node2:no->node9 node4 Completes ≥80% of Treatment Yes No node3->node4 node10 Include in ITT Analysis node3->node10 node5 Include in Per-Protocol Analysis node4:yes->node5 node6 {Negative Test of Cure | { Yes |  No}} node4:no->node6 node5->node6 node7 Eradication Success node6:yes->node7 node8 Eradication Failure node6:no->node8

Caption: Logical decision pathway for patient progression and analysis in the trial.

Disclaimer: This document provides a hypothetical research protocol. This compound is not approved for the treatment of H. pylori infection. Any investigation must be conducted under strict ethical and regulatory guidelines, including Institutional Review Board (IRB) or Ethics Committee (EC) approval.

References

Application Note: Determination of Levofuraltadone IC50 using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levofuraltadone is a nitrofuran antibiotic, representing the L-enantiomer of furaltadone.[1] It has been utilized for its efficacy against bacterial infections.[1] A critical parameter in the preclinical evaluation of any antimicrobial compound is its potency, which is often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical process by 50%.[2] In the context of antimicrobial drug discovery, this typically refers to the inhibition of microbial growth.

This application note provides detailed protocols for determining the IC50 of this compound against a target bacterial strain and for assessing its cytotoxicity against a mammalian cell line, often referred to as the 50% cytotoxic concentration (CC50).[3][4] The ratio of these two values (CC50/IC50) yields the Selectivity Index (SI), a crucial measure of a compound's therapeutic window.[3] We describe two robust and widely used methods for assessing cell viability: the colorimetric MTT assay and the luminescence-based CellTiter-Glo® assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.[8][9] The luminescent signal generated is proportional to the amount of ATP and, consequently, the number of viable cells in culture.[9][10]

Proposed Mechanism of Action of this compound

Nitrofurans like this compound are prodrugs that require intracellular activation by bacterial nitroreductases. These enzymes reduce the nitro group of the compound, generating highly reactive electrophilic intermediates. These intermediates can then interact with and damage a wide range of microbial macromolecules, including ribosomal proteins, enzymes involved in intermediary metabolism, and DNA, ultimately leading to cell death.

G cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Levo_in This compound (Inactive Prodrug) Nitroreductase Bacterial Nitroreductases Levo_in->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Intermediates Nitroreductase->Reactive_Intermediates DNA DNA Damage Reactive_Intermediates->DNA Ribosomes Ribosomal Disruption Reactive_Intermediates->Ribosomes Metabolism Metabolic Inhibition Reactive_Intermediates->Metabolism Cell_Death Bacterial Cell Death DNA->Cell_Death Ribosomes->Cell_Death Metabolism->Cell_Death Levo_out This compound Levo_out->Levo_in Uptake

Caption: Proposed mechanism of action for this compound in bacteria.

Experimental Workflow Overview

The general workflow for determining the IC50 value involves preparing the compound, culturing the cells (bacterial or mammalian), exposing the cells to a range of compound concentrations, assessing cell viability, and analyzing the data to calculate the IC50.

G prep_compound 1. Prepare this compound Stock & Serial Dilutions add_compound 4. Add Compound Dilutions to Plate prep_compound->add_compound prep_cells 2. Prepare Cell Suspension (Bacterial or Mammalian) seed_plate 3. Seed Cells into 96-Well Plate prep_cells->seed_plate seed_plate->add_compound incubate 5. Incubate Plate (e.g., 24-72 hours) add_compound->incubate add_reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure 7. Measure Signal (Absorbance or Luminescence) add_reagent->measure analyze 8. Data Analysis: Plot Dose-Response Curve Calculate IC50 measure->analyze

Caption: General experimental workflow for IC50 determination.

Protocol 1: Determining Antibacterial IC50 using MTT Assay

This protocol is adapted for determining the inhibitory effect of this compound on bacterial growth.

Materials and Reagents:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Target bacterial strain (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

  • Sterile PBS (Phosphate-Buffered Saline)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the target bacterium into 5 mL of growth medium.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of ~0.05-0.1, which corresponds to approximately 1 x 10^8 CFU/mL. Further dilute to achieve a final concentration of ~5 x 10^5 CFU/mL for the assay.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in the bacterial growth medium to obtain a range of concentrations (e.g., 100 µg/mL to 0.1 µg/mL). It is recommended to perform a 2-fold or 3-fold dilution series.

  • Assay Setup:

    • Add 100 µL of the bacterial suspension (~5 x 10^5 CFU/mL) to each well of a 96-well plate.

    • Add 100 µL of the various this compound dilutions to the wells.

    • Include control wells:

      • Vehicle Control: 100 µL of bacterial suspension + 100 µL of medium with the same concentration of DMSO used for the highest drug concentration.

      • Positive Control: 100 µL of bacterial suspension + 100 µL of medium with a known antibiotic.

      • Negative Control (Blank): 200 µL of sterile medium.

    • Incubate the plate at 37°C for 18-24 hours.

  • MTT Assay and Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Determining Cytotoxicity (CC50) in Mammalian Cells

This protocol uses the MTT assay to determine the cytotoxicity of this compound on an adherent mammalian cell line.

Materials and Reagents:

  • This compound

  • DMSO

  • Mammalian cell line (e.g., Vero, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture mammalian cells until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[11]

    • Incubate the plate for 24 hours in a CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 1.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include vehicle control wells containing medium with DMSO at the highest concentration used.

    • Incubate the plate for an additional 24, 48, or 72 hours.[2]

  • MTT Assay and Measurement:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 10-15 minutes.

    • Read the absorbance at 490 nm or 570 nm.[11]

Protocol 3: Determining IC50 using CellTiter-Glo® Luminescent Assay

This protocol offers a high-sensitivity, luminescence-based alternative for both bacterial and mammalian cells. For bacteria, a specific kit like BacTiter-Glo™ is recommended. The general principle remains the same.

Materials and Reagents:

  • CellTiter-Glo® 2.0 Assay Kit (for mammalian cells) or BacTiter-Glo™ Microbial Cell Viability Assay Kit (for bacteria)[8][9]

  • This compound

  • DMSO

  • Target cells (bacterial or mammalian) and appropriate culture medium

  • Sterile, opaque-walled 96-well plates (to prevent luminescence cross-talk)

  • Luminometer (plate reader)

Procedure:

  • Assay Setup:

    • Prepare cell suspensions and this compound dilutions as described in the relevant previous protocols.

    • Seed cells (100 µL) into the opaque-walled 96-well plate.

    • Add the compound dilutions (or vehicle) and incubate for the desired period (18-24h for bacteria; 24-72h for mammalian cells).

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • First, subtract the average blank (medium only) reading from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Calculate the percent inhibition: % Inhibition = 100 - % Viability

  • Determine IC50 Value:

    • Plot the % Inhibition (Y-axis) against the log of the this compound concentration (X-axis).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and determine the IC50 value. The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

Data Presentation

Summarize the quantitative results in a clear, structured table.

CompoundTarget Cell LineAssay MethodIncubation Time (h)IC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
This compoundE. coliMTT24N/A
This compoundS. aureusMTT24N/A
This compoundVero CellsMTT48N/A
This compoundE. coliCellTiter-Glo24N/A
This compoundVero CellsCellTiter-Glo48N/A

References

Application of Levofuraltadone in Combination Therapy for Bacterial Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Levofuraltadone

This compound is a nitrofuran antibiotic, specifically the L-enantiomer of furaltadone.[1] Historically, nitrofurans have been utilized for their broad-spectrum antibacterial properties.[2][3] this compound itself is recognized as an antibacterial and antiparasitic agent, with activity against Trypanosoma cruzi, the causative agent of Chagas' disease.[4][5] The mechanism of action for nitrofurans like furaltadone involves the enzymatic reduction of the parent compound within the bacterial cell, generating reactive intermediates that can damage bacterial DNA and inhibit essential cellular processes, ultimately leading to cell death.[2][6] Given the rise of multidrug-resistant (MDR) bacteria, there is a renewed interest in exploring the efficacy of older antibiotic classes, particularly in combination therapies to enhance activity and overcome resistance.

Rationale for Combination Therapy

The use of antibiotic combinations is a key strategy to broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic effects.[7] Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. For the nitrofuran class, there is precedent for successful combination therapy. For example, nitrofurantoin has demonstrated synergistic effects when combined with the aminoglycoside amikacin against MDR uropathogenic Escherichia coli (UPEC).[7][8] Similarly, the combination of furazolidone and vancomycin has been investigated for its synergistic interaction against E. coli.[9]

This provides a strong rationale for investigating this compound in combination with other antibiotic classes that possess different mechanisms of action. Potential partners could include agents that target the cell wall (e.g., β-lactams), protein synthesis (e.g., aminoglycosides, macrolides), or other aspects of nucleic acid synthesis (e.g., fluoroquinolones).

Experimental Protocols for Synergy Testing

To evaluate the potential of this compound in combination therapy, two primary in vitro methods are recommended: the Checkerboard Assay and the Time-Kill Kinetic Assay.

Checkerboard Microdilution Assay

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination by measuring the Fractional Inhibitory Concentration (FIC) index.

Objective: To quantify the interaction between this compound and a second antibiotic against a specific bacterial strain.

Materials:

  • This compound analytical standard

  • Second antibiotic (e.g., a β-lactam, aminoglycoside, or fluoroquinolone)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration of 100x the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Create serial twofold dilutions of this compound along the rows (e.g., from top to bottom) by adding 50 µL of the drug and mixing.

    • Create serial twofold dilutions of the second antibiotic along the columns (e.g., from left to right).

    • This creates a matrix of wells containing various concentrations of both drugs.

    • Include rows and columns with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Collection: After incubation, determine the MIC for each antibiotic alone and for the combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated as follows:

    • FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic B (FIC B) = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

    • FIC Index = FIC A + FIC B

Interpretation of Results:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Diagram of Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions (this compound & Antibiotic X) C Serial Dilution of This compound in Plate Rows A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension B->E C->E D Serial Dilution of Antibiotic X in Plate Columns D->E F Incubate Plate (18-24h, 37°C) E->F G Read MICs (Visual or Spectrophotometer) F->G H Calculate FIC Index (FIC_A + FIC_B) G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Kinetic Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of bacterial killing by this compound alone and in combination with a second antibiotic.

Materials:

  • This compound and the second antibiotic

  • Bacterial inoculum

  • Growth medium (e.g., MHB)

  • Sterile test tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., agar plates)

  • Incubator and shaker

Protocol:

  • Preparation: Prepare a logarithmic-phase bacterial culture in the appropriate broth. Adjust the concentration to ~5 x 10⁵ CFU/mL.

  • Test Conditions: Set up test tubes/flasks with the following conditions, typically at concentrations derived from the checkerboard assay (e.g., 0.5 x MIC):

    • Growth Control (no antibiotic)

    • This compound alone

    • Antibiotic B alone

    • This compound + Antibiotic B combination

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or broth. Plate the dilutions onto agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C, then count the number of colonies (CFU) on plates that have between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time.

Interpretation of Results:

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

  • Bactericidal activity: A ≥ 3 log₁₀ reduction in the initial CFU/mL.

Diagram of Experimental Workflow: Time-Kill Assay

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation & Sampling cluster_quant Quantification & Analysis A Prepare Log-Phase Bacterial Culture (~5x10^5 CFU/mL) B Set Up Test Conditions: - Growth Control - Levo Alone - Abx X Alone - Levo + Abx X A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D Repeated Sampling E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Calculate CFU/mL and Plot Log10 CFU/mL vs. Time F->G H Interpret Results (Synergy, Bactericidal Activity) G->H

Caption: Workflow for the time-kill kinetic assay.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical MICs and FIC Indices for this compound in Combination with Antibiotic X against S. aureus

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (ΣFIC)Interpretation
This compound820.25\multirow{2}{}{0.50}\multirow{2}{}{Synergy}
Antibiotic X (e.g., Gentamicin)410.25

Table 2: Hypothetical Time-Kill Assay Data (log₁₀ CFU/mL) for this compound and Antibiotic X against E. coli

Time (hours)Growth ControlThis compound (0.5xMIC)Antibiotic X (0.5xMIC)This compound + Antibiotic X
05.705.715.705.69
26.855.655.454.10
47.905.505.103.25
88.805.304.80<2.00
249.105.154.50<2.00

Potential Signaling Pathway Interaction

A diagram illustrating the potential for synergy through complementary mechanisms of action can aid in hypothesis generation.

Synergy_Mechanism cluster_cell Bacterial Cell Levo This compound (Nitrofuran) DNA Bacterial DNA Levo->DNA Generates reactive intermediates that cause DNA damage AbxX Antibiotic X (e.g., β-Lactam) CellWall Cell Wall Synthesis AbxX->CellWall Inhibits peptidoglycan cross-linking Replication DNA Replication & Repair DNA->Replication Viability Cell Viability CellWall->Viability Leads to cell lysis Replication->Viability Inhibition leads to cell death

Caption: Potential synergistic mechanisms of action.

Conclusion

While clinical data on the use of this compound in combination therapy is currently limited, the established activity of the nitrofuran class and the proven success of antibiotic synergy studies provide a solid foundation for further research. The protocols outlined here offer a standardized approach to systematically evaluate the potential of this compound as a valuable component of combination therapies against challenging bacterial pathogens. The data generated from these in vitro assays are crucial first steps in the drug development pipeline, guiding further preclinical and clinical investigations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Levofuraltadone in Aqueous Media for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Levofuraltadone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a nitrofuran antibiotic.[1] Like many nitrofuran compounds, it exhibits poor solubility in aqueous media. This low solubility can lead to several issues in in vitro assays, including:

  • Precipitation: The compound may precipitate out of the culture medium, leading to inaccurate and non-reproducible results.

  • Reduced Bioavailability: Only the dissolved portion of the compound is available to interact with the cells or target molecules, potentially underestimating its true potency.

  • Inaccurate Concentration: The actual concentration of the dissolved compound may be significantly lower than the nominal concentration, leading to erroneous dose-response curves.

Q2: What are the general solubility characteristics of nitrofuran antibiotics like this compound?

A2: While specific data for this compound is limited, data from closely related nitrofuran compounds like Furaltadone and Nitrofurantoin can provide valuable insights. These compounds are generally poorly soluble in water but show significantly better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The hydrochloride salt of Furaltadone is noted to be freely water-soluble.[2]

Q3: What is the primary mechanism of action for this compound?

A3: this compound, as a nitrofuran antibiotic, is a prodrug. It is activated by bacterial nitroreductases, which reduce the nitro group to generate highly reactive electrophilic intermediates.[3] These intermediates can induce cellular damage through multiple mechanisms, including:

  • DNA Damage: The reactive species can cause DNA strand breaks, triggering DNA repair pathways.[4][5]

  • Inhibition of Protein Synthesis: They can inactivate or alter bacterial ribosomal proteins, leading to the inhibition of protein synthesis.

  • Oxidative Stress: The metabolic activation of nitrofurans can generate reactive oxygen species (ROS), leading to oxidative stress within the cell.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in in vitro settings.

Issue 1: Precipitation of this compound in Aqueous Culture Medium

Cause: The concentration of this compound exceeds its solubility limit in the final assay medium. This is often exacerbated when a concentrated stock solution in an organic solvent is diluted into the aqueous medium.

Solutions:

  • Optimize Stock Solution and Dilution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • When diluting into the aqueous medium, ensure the final concentration of DMSO is kept low, typically below 0.5% (v/v), to minimize solvent toxicity and its effects on the assay.[6]

    • Perform serial dilutions of the stock solution in the assay medium rather than a single large dilution step.

    • Warm the aqueous medium to 37°C before adding the stock solution and mix gently but thoroughly.

  • Use of Solubilizing Excipients:

    • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol can be used. However, their final concentration must be carefully controlled and tested for effects on cell viability and the assay itself.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to improve solubility. It is crucial to include a vehicle control with the surfactant alone to assess its impact on the experiment.

    • Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solubilization Methods cluster_3 Validation A Precipitation of This compound in media B Prepare high concentration stock in 100% DMSO A->B Step 1 C Optimize dilution strategy (serial dilution, warm media) B->C Step 2 D Maintain final DMSO concentration < 0.5% C->D Critical Parameter E Incorporate Co-solvents (e.g., Ethanol) C->E If precipitation persists F Use Surfactants (e.g., Tween® 80) C->F If precipitation persists G Utilize Cyclodextrins (e.g., HP-β-CD) C->G If precipitation persists I Visually inspect for precipitation D->I H Perform vehicle control experiments E->H F->H G->H H->I J Confirm final concentration (optional, e.g., HPLC) I->J

A flowchart for troubleshooting this compound precipitation.
Issue 2: Inconsistent or Non-reproducible Results in In Vitro Assays

Cause: This can be a consequence of poor solubility, leading to variable concentrations of the active compound in different wells or experiments. It can also be due to the inherent biological activity of the solvent.

Solutions:

  • Strict Adherence to Standardized Protocols: Ensure consistent preparation of stock and working solutions for every experiment.

  • Vortexing and Mixing: Thoroughly vortex stock solutions before each use and mix working solutions well before adding them to the assay plates.

  • Vehicle Controls: Always include a vehicle control (the final concentration of the solvent, e.g., 0.5% DMSO in media) in your experimental setup. This allows you to differentiate the effects of this compound from those of the solvent.

  • Positive and Negative Controls: Include appropriate positive and negative controls for the specific assay being performed to ensure the assay is working correctly.

  • Solubility Assessment: Before conducting extensive experiments, it is advisable to determine the approximate solubility of this compound in your specific assay medium under your experimental conditions. This can be done by preparing serial dilutions and visually inspecting for precipitation or by measuring turbidity.

Issue 3: Observed Cytotoxicity is Not Dose-Dependent

Cause: At higher concentrations, the compound may be precipitating, so the effective concentration is not actually increasing. Alternatively, the solvent concentration may be reaching toxic levels.

Solutions:

  • Check Solubility Limit: Ensure that the tested concentrations are below the solubility limit of this compound in the assay medium.

  • Constant Solvent Concentration: Maintain a constant final concentration of the solvent (e.g., DMSO) across all tested concentrations of this compound, including the vehicle control.

  • Solvent Toxicity Control: Test a range of concentrations of the solvent alone to determine its toxicity profile in your specific cell line and assay.

Data Presentation

The following tables summarize the solubility of related nitrofuran compounds. This data can be used as a reference for preparing solutions of this compound.

Table 1: Solubility of Furaltadone

SolventSolubilityReference
Water0.553 mg/mL[8]
ChloroformSlightly Soluble[9]
DMSOSlightly Soluble[9]
MethanolSlightly Soluble[9]

Note: The hydrochloride salt of Furaltadone is reported to be freely soluble in water.[2]

Table 2: Solubility of Nitrofurantoin

SolventSolubilityReference
WaterInsoluble[3]
Water (24°C)79 mg/L (0.079 mg/mL)[10]
DMSO~25 mg/mL[11][12]
DMSO47 mg/mL[13]
DMSO100 mg/mL (with sonication)[14]
Ethanol~15 mg/mL[11][12]
Dimethylformamide (DMF)~25 mg/mL[11][12]
1:2 DMSO:PBS (pH 7.2)~0.5 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10-50 mg/mL).

    • Add the calculated volume of DMSO to the this compound powder.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound (Broth Microdilution Method)
  • Materials:

    • This compound stock solution (in DMSO)

    • Bacterial strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Incubator

    • Plate reader (optional)

    • Resazurin or other viability indicator (optional)

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • In a sterile 96-well plate, add 50 µL of broth to all wells except the first column.

    • Prepare a working solution of this compound in broth at four times the highest desired final concentration. Ensure the DMSO concentration in this working solution is kept low.

    • Add 100 µL of the working this compound solution to the first well of each row to be tested.

    • Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of this compound in each well.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only). Also, include a vehicle control with the highest concentration of DMSO used.

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

    • Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth. This can also be quantified by measuring the optical density (OD) at 600 nm using a plate reader. If the compound's color interferes, a viability indicator like resazurin can be used.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action and Cellular Response to this compound

Nitrofuran antibiotics like this compound are activated by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates cause DNA damage and oxidative stress, triggering distinct cellular signaling pathways.

G cluster_0 This compound Activation cluster_1 Cellular Damage cluster_2 Signaling Response cluster_3 Downstream Effects A This compound (Prodrug) B Bacterial Nitroreductases A->B C Reactive Intermediates B->C Reduction D DNA Damage (Strand Breaks) C->D E Oxidative Stress (ROS Production) C->E F ATM/ATR Activation D->F G Nrf2 Activation E->G H Cell Cycle Arrest F->H I DNA Repair (e.g., SOS Response) F->I J Antioxidant Gene Expression G->J K Apoptosis/ Cell Death H->K I->K If repair fails

Signaling pathways activated by this compound.

Workflow for Determining the Minimum Inhibitory Concentration (MIC)

The following diagram illustrates the key steps in performing a broth microdilution assay to determine the MIC of a poorly soluble compound like this compound.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare this compound stock in DMSO D Create serial dilutions of this compound in plate A->D B Prepare bacterial inoculum (0.5 McFarland) E Add bacterial inoculum to all wells (except negative control) B->E C Prepare 96-well plate with broth C->D D->E F Include controls: - Positive (bacteria + broth) - Negative (broth only) - Vehicle (bacteria + DMSO) E->F G Incubate plate (e.g., 37°C, 18-24h) F->G H Read results: - Visual inspection - OD measurement - Viability indicator G->H I Determine MIC: Lowest concentration with no visible growth H->I

Workflow for MIC determination of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Levofuraltadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Levofuraltadone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, the chromatographic peak for a compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the back end of the peak is drawn out and asymmetrical.[1] This is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the accuracy and precision of quantitative analysis.[2]

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A2: this compound contains a morpholine group, which is basic in nature. For basic compounds, the most frequent cause of peak tailing is secondary interactions with the stationary phase.[3] Specifically, the positively charged analyte can interact with negatively charged residual silanol groups on the surface of silica-based C18 columns, leading to a secondary, stronger retention mechanism that causes the tailing effect.[4] Other potential causes include column overload, inappropriate mobile phase pH, and extra-column volume.[2][3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To minimize unwanted interactions with silanol groups, it is generally recommended to work at a pH that is at least 2 units away from the compound's pKa.[4] For a basic compound, this means either a low pH (e.g., below 3) to ensure the silanol groups are not ionized, or a high pH (e.g., above 8) to ensure the analyte is in its neutral form. However, it's important to operate within the stable pH range of the HPLC column.

Q4: What is a good starting point for developing an HPLC method for this compound to avoid peak tailing?

A4: A good starting point would be to use a modern, high-purity, end-capped C18 column. For the mobile phase, a gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is recommended. To suppress silanol interactions, the aqueous phase should be buffered at a low pH, for instance, with 0.1% formic acid or a phosphate buffer at pH 2.5-3.0.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of this compound.

Problem: Tailing Peak Observed for this compound

Below is a troubleshooting workflow to address this issue.

G start Peak Tailing Observed check_purity 1. Check Peak Purity Is it a single peak? start->check_purity coelution Co-eluting impurity. Optimize separation. check_purity->coelution No single_peak Single, tailing peak. check_purity->single_peak Yes check_overload 2. Check for Overload Reduce sample concentration/volume. single_peak->check_overload overload_yes Peak shape improves. => Sample Overload check_overload->overload_yes overload_no No improvement. check_overload->overload_no end Peak Shape Improved overload_yes->end check_ph 3. Evaluate Mobile Phase pH Is pH optimal? overload_no->check_ph ph_yes pH is likely optimal. check_ph->ph_yes ph_no Adjust pH 2 units away from pKa. check_ph->ph_no check_column 4. Evaluate Column Is it old or contaminated? ph_yes->check_column predicted_pka Predicted pKa of this compound (Morpholine amine) ~7.5-8.5 ph_no->predicted_pka adjust_ph_low Option A: Low pH (2.5-3.0) (e.g., 0.1% Formic Acid) predicted_pka->adjust_ph_low adjust_ph_high Option B: High pH (9.0-10.0) (Use pH stable column) predicted_pka->adjust_ph_high adjust_ph_low->check_column adjust_ph_high->check_column column_bad Flush or replace column. Consider end-capped column. check_column->column_bad column_good Column is likely not the issue. check_column->column_good column_bad->end check_system 5. Check HPLC System Any dead volume? column_good->check_system system_bad Check fittings, tubing. Minimize extra-column volume. check_system->system_bad system_good System is likely OK. check_system->system_good system_bad->end consider_additive 6. Consider Mobile Phase Additive (e.g., Triethylamine - Use with caution) system_good->consider_additive consider_additive->end

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Step Potential Cause Recommended Action
1. Verify Peak Purity Co-eluting impurityUse a photodiode array (PDA) detector to check for peak purity. If an impurity is present, optimize the separation by adjusting the gradient, mobile phase composition, or trying a different column chemistry.
2. Check for Sample Overload Injecting too much sample mass onto the columnReduce the sample concentration by 10-fold and re-inject. If the peak shape improves, sample overload was the issue. Optimize the method by reducing the injection volume or sample concentration.
3. Optimize Mobile Phase pH Suboptimal pH leading to secondary silanol interactionsThe morpholine group in this compound is basic, with a predicted pKa in the range of 7.5-8.5. To minimize tailing, adjust the mobile phase pH to be at least 2 units away from this value. Option A (Low pH): Adjust the mobile phase to pH 2.5-3.0 using an additive like 0.1% formic acid or phosphoric acid. This will protonate the analyte and suppress the ionization of silanol groups.[3] Option B (High pH): Use a column specifically designed for high pH (e.g., hybrid silica) and adjust the mobile phase to pH 9.0-10.0 with an additive like ammonium hydroxide. At this pH, this compound will be in its neutral form.
4. Evaluate Column Condition Column degradation or contaminationIf the column is old or has been used with complex matrices, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If this does not help, replace the column. Using a guard column can help extend the life of the analytical column.
5. Inspect the HPLC System Extra-column band broadeningExcessive tubing length or diameter, or poorly made connections can contribute to peak tailing. Ensure that all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow as possible.
6. Consider Mobile Phase Additives Strong secondary interactionsIn some cases, adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.05-0.1%), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, TEA can be difficult to remove from the column and may not be suitable for all applications, especially LC-MS.[4]

Experimental Protocols

The following is a suggested starting protocol for the HPLC analysis of this compound, based on methods for the related compound, furaltadone.[1][5]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to the desired working concentrations.

  • Sample Matrix (e.g., Biological Fluid): Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances. The final sample should be dissolved in the initial mobile phase.

HPLC-UV Method:

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (requires determination, but likely in the range of 250-380 nm based on the nitrofuran structure).

UPLC-MS/MS Method (for higher sensitivity and selectivity):

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient adapted from the HPLC method.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor specific precursor and product ion transitions for this compound.

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the logical progression of troubleshooting peak tailing.

G cluster_method Methodological Causes cluster_hardware Instrumental Causes cluster_consumables Consumable-Related Causes Start Start: Peak Tailing Method_Params Check Method Parameters Start->Method_Params Hardware Check HPLC Hardware Start->Hardware Consumables Check Consumables Start->Consumables Sample_Overload Sample Overload Method_Params->Sample_Overload Mobile_Phase_pH Mobile Phase pH Method_Params->Mobile_Phase_pH Solvent_Mismatch Sample Solvent Mismatch Method_Params->Solvent_Mismatch Dead_Volume Dead Volume Hardware->Dead_Volume Fittings Loose Fittings Hardware->Fittings Column_Age Column Ageing Consumables->Column_Age Contamination Contamination Consumables->Contamination Resolution Resolution Sample_Overload->Resolution Mobile_Phase_pH->Resolution Solvent_Mismatch->Resolution Dead_Volume->Resolution Fittings->Resolution Column_Age->Resolution Contamination->Resolution

Caption: Logical flow for troubleshooting peak tailing.

References

How to prevent Levofuraltadone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Levofuraltadone during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading during preparation?

This compound, a nitrofuran antibiotic, is inherently unstable and susceptible to degradation under various conditions.[1] Key factors that can cause degradation during sample preparation include exposure to light, suboptimal pH, elevated temperatures, and the presence of oxidizing agents. Like other nitrofurans, this compound is known to be particularly sensitive to daylight.[1]

Q2: Should I analyze for this compound directly or for its metabolite?

Due to its rapid metabolism and instability in biological matrices, it is standard practice to analyze for the tissue-bound metabolite of this compound, which is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3][4] The parent drug, this compound, has a very short half-life and is often undetectable shortly after administration, whereas AMOZ is stable for several weeks, making it a reliable marker for this compound use.[3]

Q3: What is the purpose of acid hydrolysis in the sample preparation protocol?

Acid hydrolysis is a critical step to release the AMOZ metabolite, which is covalently bound to proteins and other macromolecules in the tissue.[5] This step ensures that the total amount of the metabolite is available for extraction and subsequent analysis.

Q4: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary?

Derivatization with 2-NBA converts AMOZ into a more stable and readily detectable derivative (NP-AMOZ). This process increases the molecular weight of the analyte, which enhances its sensitivity during LC-MS/MS analysis.[1][5]

Q5: What are the optimal storage conditions for this compound samples and standards?

To minimize degradation, samples and standards should be protected from light and stored at low temperatures. For long-term storage, temperatures of -20°C or lower are recommended.[6] Standard solutions are often prepared in solvents like methanol and stored at 4°C for shorter periods.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of the this compound metabolite, AMOZ.

Problem Potential Cause Recommended Solution
Low or No Analyte Recovery Incomplete Hydrolysis: The tissue-bound AMOZ was not fully released.Ensure the correct concentration of acid is used and that the incubation is carried out for the specified time and temperature (e.g., overnight at 37°C).
Inefficient Extraction: The analyte was not effectively transferred from the aqueous phase to the organic solvent.Check the pH of the sample before extraction; it should be neutral or slightly alkaline. Ensure vigorous mixing during liquid-liquid extraction. For solid-phase extraction, ensure the cartridge is properly conditioned and that the elution solvent is appropriate.
Analyte Degradation: Exposure to light or high temperatures during sample processing.Work under amber or low-light conditions. Use amber vials for sample collection and storage.[1] Avoid unnecessarily high temperatures during solvent evaporation steps; typically, 40-45°C is recommended.
High Variability in Results Inconsistent pH Adjustment: Variation in the final pH of the sample extract before injection.Use a calibrated pH meter to ensure consistent pH adjustment after hydrolysis and before extraction.
Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing or enhancing the analyte signal during LC-MS/MS analysis.Optimize the chromatographic separation to better resolve the analyte from interfering matrix components. Consider using a matrix-matched calibration curve. Employ a more rigorous clean-up step, such as solid-phase extraction (SPE).
Presence of Unexpected Peaks Formation of Degradation Products: The parent drug or metabolite has degraded into other compounds.Review the sample handling procedure to minimize exposure to light and heat. Ensure all reagents are fresh and of high purity.
Contamination: Introduction of contaminants from solvents, reagents, or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank sample to identify the source of contamination.

Experimental Protocols

Protocol: Determination of the this compound Metabolite (AMOZ) in Animal Tissue

This protocol is a generalized procedure based on common practices for nitrofuran metabolite analysis.

1. Sample Homogenization:

  • Weigh 2 grams of the tissue sample into a 50 mL polypropylene centrifuge tube.

  • Homogenize the tissue using a suitable method.

2. Hydrolysis and Derivatization:

  • Add 5 mL of 0.2 M HCl to the homogenized sample.

  • Add 200 µL of 100 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Vortex the sample for 1 minute.

  • Incubate the sample overnight (approximately 16 hours) at 37°C in a shaking water bath.

3. Neutralization:

  • Cool the sample to room temperature.

  • Add 5 mL of 0.1 M K2HPO4 buffer.

  • Adjust the pH to 7.0 ± 0.5 using 1 M NaOH.

4. Liquid-Liquid Extraction (LLE):

  • Add 10 mL of ethyl acetate to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.

5. Solvent Evaporation:

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-45°C.

6. Reconstitution:

  • Reconstitute the dried residue in 1 mL of a mixture of 10% acetonitrile in water.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.

7. LC-MS/MS Analysis:

  • Analyze the sample by LC-MS/MS, monitoring for the derivatized AMOZ (NP-AMOZ).

Quantitative Data Summary

Parameter Condition Purpose Reference
Hydrolysis 0.1 M - 0.2 M HClRelease of protein-bound AMOZ[7][8]
Derivatization Temperature 37°C (overnight) or 60°C (2 hours)Formation of NP-AMOZ[7][8]
Extraction pH ~7.0To ensure efficient partitioning of NP-AMOZ into the organic solvent[8]
Evaporation Temperature 40 - 45°CRemoval of extraction solvent[9]
Storage (Metabolite Standards) 4°C in methanol (up to 10 months)Short to medium-term storage[6]
Storage (Tissue Samples) -20°C (up to 8 months)Long-term storage[6]

The photodegradation of the parent compound, furaltadone, has been shown to follow pseudo-first-order kinetics.

Condition Rate Constant (k) Significance Reference
UV Irradiation 0.0013 min⁻¹Slow degradation[10]
UV with Persulfate (PS) 0.0206 min⁻¹Significantly faster degradation[10]
Solar Light with TiO2/PS -Effective degradation with low operating cost[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization hydrolysis 2. Acid Hydrolysis & Derivatization (37°C, overnight) homogenization->hydrolysis neutralization 3. Neutralization (pH ~7) hydrolysis->neutralization extraction 4. Liquid-Liquid Extraction neutralization->extraction evaporation 5. Solvent Evaporation (40-45°C) extraction->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lcms 7. LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the analysis of the this compound metabolite (AMOZ).

troubleshooting_workflow start Low Analyte Recovery Observed check_hydrolysis Check Hydrolysis Step: - Acid concentration correct? - Incubation time/temp adequate? start->check_hydrolysis check_extraction Check Extraction Step: - pH adjusted correctly? - Sufficient mixing? check_hydrolysis->check_extraction Yes solution_hydrolysis Solution: Optimize hydrolysis conditions. check_hydrolysis->solution_hydrolysis No check_degradation Check for Degradation: - Samples protected from light? - Evaporation temp too high? check_extraction->check_degradation Yes solution_extraction Solution: Verify pH and improve extraction efficiency. check_extraction->solution_extraction No solution_degradation Solution: Use amber vials and control temperature. check_degradation->solution_degradation No degradation_pathway cluster_parent Parent Drug cluster_metabolism In Vivo Metabolism cluster_analysis Sample Preparation This compound This compound (Unstable) metabolite Tissue-Bound Metabolite (AMOZ) This compound->metabolite Rapid Metabolism derivatized_metabolite Derivatized Metabolite (NP-AMOZ - Stable for Analysis) metabolite->derivatized_metabolite Acid Hydrolysis & Derivatization

References

Technical Support Center: Optimizing Levofuraltadone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Levofuraltadone, a nitrofuran antibiotic. Our goal is to help you improve both the yield and purity of your product through detailed experimental insights and data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized through the condensation reaction of two key precursors: 5-nitrofurfural and 3-amino-5-(morpholinomethyl)-2-oxazolidinone. This reaction forms an imine bond, yielding the final this compound product.

Q2: What are the critical process parameters that affect the yield and purity of this compound?

A2: The critical parameters include reaction temperature, reaction time, solvent choice, and the purity of the starting materials. The stability of the 5-nitrofurfural precursor is particularly important, as it can be sensitive to harsh conditions.

Q3: What are common impurities encountered in this compound synthesis?

A3: Common impurities can include unreacted starting materials (5-nitrofurfural and 3-amino-5-(morpholinomethyl)-2-oxazolidinone), byproducts from the degradation of 5-nitrofurfural, and potential side-products from the oxazolidinone ring opening under harsh conditions.

Q4: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the reaction and quantifying impurities. Other useful techniques include Thin Layer Chromatography (TLC) for quick qualitative checks, and spectroscopic methods like NMR and Mass Spectrometry for structural confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Low Reaction Yield
Symptom Potential Cause Recommended Solution
Incomplete consumption of starting materials (observed by TLC/HPLC).1. Insufficient reaction time or temperature. 2. Poor quality of reagents or solvents. 3. Inefficient mixing.1. Gradually increase the reaction temperature in increments of 5-10°C and monitor progress. Extend the reaction time, checking for product degradation. 2. Ensure starting materials are pure and solvents are anhydrous. 3. Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Significant product loss during workup and purification.1. Product is partially soluble in the wash solutions. 2. Inefficient extraction. 3. Product adheres to filtration apparatus.1. Minimize the volume of wash solutions or use a more non-polar solvent for washing if product solubility allows. 2. Perform multiple extractions with smaller volumes of solvent. 3. Thoroughly rinse all glassware and filtration funnels with the recrystallization solvent to recover any adhered product.
Formation of significant byproducts.1. Decomposition of 5-nitrofurfural under harsh conditions (e.g., high temperature, strong acid/base). 2. Side reactions involving the oxazolidinone ring.1. Employ milder reaction conditions. Consider a continuous flow synthesis approach for better control over temperature and reaction time. 2. Maintain a neutral or slightly acidic pH during the reaction.
Low Product Purity
Symptom Potential Cause Recommended Solution
Presence of starting materials in the final product.1. Incomplete reaction. 2. Inefficient purification.1. See "Low Reaction Yield" section for optimizing reaction conditions. 2. Optimize the recrystallization process. Test different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
Presence of colored impurities.Degradation of the 5-nitrofuran ring.Protect the reaction mixture from light. Use antioxidants if necessary. Purify the 5-nitrofurfural precursor before use if it appears discolored.
Broad melting point range of the final product.Presence of multiple impurities.Perform multiple recrystallizations. If impurities persist, consider column chromatography for purification, although this may be less practical on a large scale.

Experimental Protocols

Synthesis of this compound (Furaltadone)

This protocol is based on established methods for the synthesis of similar nitrofuran derivatives.

Materials:

  • 5-nitrofurfural

  • 3-amino-5-(morpholinomethyl)-2-oxazolidinone

  • Ethanol (anhydrous)

Procedure:

  • Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate flask, dissolve an equimolar amount of 5-nitrofurfural in anhydrous ethanol.

  • Slowly add the 5-nitrofurfural solution to the 3-amino-5-(morpholinomethyl)-2-oxazolidinone solution with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add water to the reaction mixture to precipitate the crude this compound.

  • Filter the precipitate using a Buchner funnel and wash with a small amount of cold ethanol, followed by water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated while adding the solvent.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Filter the purified crystals and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Levofuraltadone_Synthesis node_reactants Reactants: 5-Nitrofurfural 3-Amino-5-(morpholinomethyl)-2-oxazolidinone node_condensation Condensation Reaction (Ethanol, Reflux) node_reactants->node_condensation node_precipitation Precipitation (Addition of Water) node_condensation->node_precipitation node_filtration Filtration & Washing node_precipitation->node_filtration node_recrystallization Recrystallization (Ethanol) node_filtration->node_recrystallization node_final_product Pure this compound node_recrystallization->node_final_product

Caption: Workflow for this compound Synthesis and Purification.

This logical diagram outlines the sequential process from starting materials to the final pure product.

Troubleshooting_Logic start Start Synthesis check_yield Check Yield start->check_yield check_purity Check Purity (TLC/HPLC) check_yield->check_purity ≥ Desired low_yield Low Yield check_yield->low_yield < Desired low_purity Low Purity check_purity->low_purity < Desired end Successful Synthesis check_purity->end ≥ Desired optimize_reaction Optimize Reaction: - Temperature - Time - Reagent Quality low_yield->optimize_reaction optimize_workup Optimize Workup: - Minimize Washes - Efficient Extraction low_yield->optimize_workup optimize_purification Optimize Purification: - Recrystallization Solvent - Multiple Crystallizations low_purity->optimize_purification optimize_reaction->start optimize_workup->start optimize_purification->start

Caption: A logical troubleshooting workflow for this compound synthesis.

Strategies to minimize off-target effects of Levofuraltadone in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Levofuraltadone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects in mammalian cells?

This compound is a nitrofuran antibiotic. Its primary mechanism of action in target organisms, such as bacteria and certain protozoa, involves the enzymatic reduction of its 5-nitrofuran group by nitroreductases. This process generates highly reactive electrophilic intermediates and reactive oxygen species (ROS).[1][2][3] These intermediates can induce cellular damage by targeting macromolecules such as DNA, RNA, and proteins, leading to the inhibition of essential cellular processes like the citric acid cycle and protein synthesis.[2][4]

In mammalian cells, a similar bioactivation can occur, although generally at a slower rate.[5] This metabolic activation is the primary source of off-target effects, leading to cytotoxicity, genotoxicity, and oxidative stress. The production of reactive intermediates can cause damage to cellular components, resulting in unintended biological consequences in non-target cells.

Q2: What are the most common off-target effects observed with this compound and other nitrofurans in cell culture?

The most commonly reported off-target effects for nitrofurans in mammalian cell culture include:

  • Cytotoxicity: A dose-dependent decrease in cell viability is a common observation. This toxicity is often more pronounced under hypoxic conditions, as the reduction of the nitro group is favored in low-oxygen environments.[6][7]

  • Genotoxicity: The reactive intermediates generated from this compound can cause DNA damage, including single-strand breaks.[6][7] This can lead to mutations and chromosomal aberrations.

  • Oxidative Stress: The production of ROS during the metabolic activation of this compound can overwhelm the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA.[1][8]

  • Mitochondrial Dysfunction: Mitochondria are key targets for drug-induced toxicity.[9][10][11] Nitrofurans can potentially impair mitochondrial function by inhibiting the electron transport chain, increasing ROS production, and disrupting the mitochondrial membrane potential.

  • Glutathione Depletion: In some cell types, nitrofuran exposure can lead to a significant reduction in intracellular glutathione (GSH) levels, a key antioxidant, rendering the cells more susceptible to oxidative damage.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High level of unexpected cytotoxicity at desired therapeutic concentration. 1. Cell line is highly sensitive to nitrofurans. 2. Hypoxic conditions in the cell culture are enhancing drug activation and toxicity. 3. The concentration of this compound is too high for the specific cell line.1. Perform a dose-response curve to determine the EC50 and a non-toxic working concentration for your specific cell line. 2. Ensure normoxic conditions (e.g., 21% O2) in your incubator unless hypoxia is part of your experimental design. The toxicity of nitrofurans is known to increase under low oxygen conditions.[6][7] 3. Reduce the concentration of this compound and/or shorten the exposure time.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of this compound in solution.1. Standardize cell seeding density to ensure a consistent cell number at the start of each experiment. 2. Adhere strictly to the planned incubation times. 3. Prepare fresh stock solutions of this compound for each experiment and protect them from light, as nitrofurans can be light-sensitive.[4]
Evidence of oxidative stress (e.g., increased ROS levels). The metabolic activation of this compound is generating reactive oxygen species.1. Co-treatment with an antioxidant , such as N-acetylcysteine (NAC), to scavenge ROS and mitigate oxidative damage. Determine the optimal concentration of the antioxidant that does not interfere with your primary experimental endpoint. 2. Use a lower, effective concentration of this compound.
Signs of DNA damage (e.g., positive comet assay). Reactive intermediates are interacting with cellular DNA.1. Minimize exposure time to the lowest duration necessary to achieve the desired effect. 2. Consider co-treatment with antioxidants to reduce the formation of DNA-damaging ROS. 3. Evaluate if the observed genotoxicity is a critical confounding factor for your experimental conclusions.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate or a suitable culture dish and allow them to adhere.

  • Treatment: Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS to remove the excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control to determine the fold increase in ROS production.

Signaling Pathways and Workflows

Diagram 1: Proposed Mechanism of this compound-Induced Off-Target Effects

Levofuraltadone_Off_Target_Effects cluster_drug_activation Cellular Bioactivation cluster_intermediates Reactive Intermediates cluster_cellular_damage Off-Target Cellular Damage This compound This compound Nitroreductases Mammalian Nitroreductases This compound->Nitroreductases Metabolic Reduction Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Nitroreductases->ROS DNA_Damage DNA Damage (Genotoxicity) Reactive_Intermediates->DNA_Damage Protein_Damage Protein & Lipid Damage ROS->Protein_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cell_Death Cytotoxicity / Apoptosis DNA_Damage->Cell_Death Protein_Damage->Cell_Death Mitochondrial_Dysfunction->Cell_Death

Caption: this compound's off-target effects pathway.

Diagram 2: Experimental Workflow to Mitigate Off-Target Effects

Mitigation_Workflow Start Start: Observe Unexpected Toxicity Dose_Response 1. Perform Dose-Response and Time-Course Study Start->Dose_Response Assess_Toxicity 2. Assess Cytotoxicity (e.g., MTT, LDH assay) Dose_Response->Assess_Toxicity Is_Toxicity_High Toxicity Acceptable? Assess_Toxicity->Is_Toxicity_High Reduce_Concentration Optimize: Reduce Concentration and/or Exposure Time Is_Toxicity_High->Reduce_Concentration No Assess_ROS 3. Measure ROS Production (e.g., DCFH-DA assay) Is_Toxicity_High->Assess_ROS Yes Reduce_Concentration->Dose_Response Is_ROS_Elevated ROS Elevated? Assess_ROS->Is_ROS_Elevated Add_Antioxidant Mitigate: Co-treat with Antioxidant (e.g., NAC) Is_ROS_Elevated->Add_Antioxidant Yes Assess_Genotoxicity 4. Evaluate Genotoxicity (e.g., Comet Assay) Is_ROS_Elevated->Assess_Genotoxicity No Add_Antioxidant->Assess_ROS Is_Genotoxicity_Present Genotoxicity Present? Assess_Genotoxicity->Is_Genotoxicity_Present Refine_Protocol Refine Experimental Protocol Is_Genotoxicity_Present->Refine_Protocol Yes End Proceed with Optimized Protocol Is_Genotoxicity_Present->End No Refine_Protocol->Dose_Response

Caption: Workflow for minimizing this compound's off-target effects.

References

Dealing with inconsistent results in Levofuraltadone susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during Levofuraltadone susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic nitrofuran antibiotic. Its mechanism of action is multifactorial. Bacterial nitroreductases reduce the drug into highly reactive intermediates.[1][2][3] These intermediates then damage bacterial DNA, ribosomal proteins, and other essential macromolecules, leading to the inhibition of protein synthesis, cell wall synthesis, and the citric acid cycle.[3][4] This multi-targeted approach is thought to contribute to a low rate of acquired bacterial resistance.[4][5]

Q2: Which susceptibility testing methods are appropriate for this compound?

Standard antimicrobial susceptibility testing (AST) methods such as broth microdilution, agar dilution, and disk diffusion can be adapted for this compound.[6] The choice of method may depend on the specific research question, throughput requirements, and laboratory resources. It is crucial to adhere to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure consistency and reproducibility.[7][8]

Q3: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values or zone diameters for this compound?

Inconsistent results in this compound susceptibility testing can arise from several factors. These often relate to subtle variations in experimental conditions. Key factors to consider include the composition of the culture medium (e.g., pH, cation concentration), inoculum preparation and density, incubation conditions (time, temperature, atmosphere), and the inherent biological variability of the test organism. A systematic troubleshooting approach is necessary to identify the source of the inconsistency.

Q4: Are there established CLSI or EUCAST breakpoints for this compound?

As of the latest updates, specific clinical breakpoints for this compound have not been formally established by major standards organizations like CLSI or EUCAST. In the absence of specific breakpoints, researchers may refer to those for nitrofurantoin, a structurally similar nitrofuran, as a preliminary guide. However, it is critical to establish and validate internal laboratory breakpoints based on wild-type MIC distributions and relevant pharmacological data for the specific organisms being tested.

Q5: How should I perform Quality Control (QC) for this compound susceptibility testing?

For reliable results, routine quality control is essential. Standard QC strains, such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™, should be tested with each batch of susceptibility tests.[9] While specific QC ranges for this compound are not published by CLSI or EUCAST, laboratories should establish their own internal QC ranges based on a series of replicate tests (e.g., 20-30 independent runs). These ranges should be statistically derived and monitored over time for any shifts or trends that may indicate a problem with the testing process.

Troubleshooting Guide for Inconsistent Results

This guide addresses common issues encountered during this compound susceptibility testing.

Problem Potential Cause(s) Recommended Action(s)
High variability in MIC values between experiments. 1. Inconsistent inoculum preparation. 2. Variation in media pH. 3. Fluctuation in incubation temperature or time. 4. Degradation of this compound stock solution.1. Strictly adhere to a standardized protocol for preparing the inoculum to a 0.5 McFarland standard. 2. Ensure the pH of the Mueller-Hinton medium is between 7.2 and 7.4.[10] 3. Verify incubator temperature and incubate for the recommended 16-20 hours for broth microdilution.[10] 4. Prepare fresh stock solutions of this compound regularly and store them appropriately.
Inconsistent zone diameters in disk diffusion assays. 1. Incorrect agar depth. 2. Inoculum is too heavy or too light. 3. Variation in disk potency. 4. Improper disk placement or incubation.1. Ensure Mueller-Hinton agar has a depth of 4.0 ± 0.5 mm.[11] 2. Standardize inoculum to a 0.5 McFarland turbidity.[9] 3. Use commercially prepared disks and check expiration dates. Perform QC with standard strains. 4. Apply disks firmly to the agar surface and incubate plates inverted.
"Skipped" wells in broth microdilution (growth in higher concentrations, no growth in lower). 1. Contamination of the well with a resistant organism. 2. Errors in the dilution series preparation. 3. Presence of a subpopulation with higher resistance.1. Review aseptic technique. Check for purity of the inoculum. 2. Carefully prepare and verify the serial dilutions of this compound. 3. Streak the growth from the "skipped" well onto agar to check for a pure culture and re-test.
No growth in the positive control well/plate. 1. Inoculum was not viable or was not added. 2. Issues with the growth medium.1. Verify the viability of the organism and ensure proper inoculation. 2. Test the medium with a known fastidious organism to ensure it supports growth.
Growth of colonies within the zone of inhibition. 1. Presence of a mixed culture. 2. Selection of resistant mutants.1. Subculture colonies from within the zone to check for purity and re-test. 2. Document the observation; this may indicate the potential for resistance development.

Quality Control Parameters

As specific CLSI/EUCAST QC ranges for this compound are not available, laboratories should establish their own. The following table provides an example of how to structure in-house QC data, using ranges for the related nitrofuran, nitrofurantoin, as a starting point for validation.

Quality Control Strain Test Method Antimicrobial Agent Acceptable QC Range (Example)
Escherichia coli ATCC® 25922™Broth MicrodilutionThis compoundEstablish in-house (e.g., 16-64 µg/mL)
Disk Diffusion (300 µg disk)This compoundEstablish in-house (e.g., 20-25 mm)
Staphylococcus aureus ATCC® 29213™Broth MicrodilutionThis compoundEstablish in-house (e.g., 4-16 µg/mL)
Enterococcus faecalis ATCC® 29212™Broth MicrodilutionThis compoundEstablish in-house (e.g., 16-64 µg/mL)

Note: The example ranges are hypothetical and must be determined and validated by each laboratory.

Detailed Experimental Protocols

Broth Microdilution Method
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.

  • Preparation of Microdilution Plates: Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Create a serial two-fold dilution of this compound by adding 100 µL of the drug solution to the first well and transferring 100 µL to subsequent wells.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Inoculate each well with 10 µL of the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Method
  • Media Preparation: Prepare Mueller-Hinton agar plates with a depth of 4.0 ± 0.5 mm.[11]

  • Inoculum Preparation: Prepare an inoculum as described for broth microdilution (0.5 McFarland standard).

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[12]

  • Disk Application: Aseptically apply a this compound disk (concentration to be validated, e.g., 300 µg) to the surface of the inoculated agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.

Agar Dilution Method
  • Media Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound. This is done by adding the appropriate volume of this compound stock solution to molten agar before pouring the plates.

  • Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland) and then dilute it further to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Spot 1-10 µL of the diluted inoculum onto the surface of each agar plate, including a drug-free control plate.

  • Incubation: Allow the spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism.

Visualizations

Levofuraltadone_Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Cellular Targets Levofuraltadone_in This compound Nitroreductases Bacterial Nitroreductases Levofuraltadone_in->Nitroreductases Reduction Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates DNA DNA Damage Reactive_Intermediates->DNA Ribosomes Ribosomal Protein Alteration Reactive_Intermediates->Ribosomes Metabolism Inhibition of Citric Acid Cycle & Cell Wall Synthesis Reactive_Intermediates->Metabolism Cell_Death Bactericidal Effect DNA->Cell_Death Ribosomes->Cell_Death Metabolism->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

Troubleshooting_Workflow Start Inconsistent Susceptibility Test Results Check_QC Review Quality Control (QC) Results Start->Check_QC QC_Pass QC Within Range? Check_QC->QC_Pass Investigate_QC Investigate QC Failure: - Re-test QC strains - Check reagents & media - Verify storage conditions QC_Pass->Investigate_QC No Check_Inoculum Verify Inoculum Preparation: - 0.5 McFarland standard - Fresh culture - Correct dilution QC_Pass->Check_Inoculum Yes Investigate_QC->Check_QC Check_Media Examine Media: - Correct type (e.g., MHB) - pH (7.2-7.4) - Agar depth (4mm) Check_Inoculum->Check_Media Check_Incubation Confirm Incubation Conditions: - Temperature (35°C) - Duration (16-20h) - Atmosphere Check_Media->Check_Incubation Check_Technique Review Aseptic Technique & Procedure Check_Incubation->Check_Technique Resolve Issue Resolved Check_Technique->Resolve

Caption: Troubleshooting workflow for inconsistent susceptibility results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Levofuraltadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Levofuraltadone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility. As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is limited by its dissolution rate in the gastrointestinal fluids.[1][2][3][4] This can lead to low and variable bioavailability, potentially reducing therapeutic efficacy.[5][6]

Q2: What are the initial steps to consider for enhancing this compound's bioavailability?

A2: A systematic approach is recommended.[7] Start by characterizing the physicochemical properties of this compound, including its solubility in various pH buffers and biorelevant media, its permeability (e.g., using a Caco-2 cell model), and its solid-state properties (crystallinity, polymorphism).[8] This data will help in selecting an appropriate formulation strategy.[9]

Q3: Which formulation strategies are most promising for a poorly soluble drug like this compound?

A3: Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[2][10][11] Common approaches include:

  • Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.[1][3][12]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with improved solubility.[5][6][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[13][14]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1][10]

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Rates in In Vitro Tests

Q: We are observing inconsistent and low dissolution of our initial this compound formulation. How can we troubleshoot this?

A: This is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:

  • Assess the Impact of Particle Size:

    • Have you tried reducing the particle size? If not, consider micronization or nanomilling to increase the surface area available for dissolution.[12]

    • Is there evidence of particle agglomeration? If so, incorporating a wetting agent or surfactant into your formulation can help.

  • Evaluate Different Formulation Approaches:

    • Solid Dispersions: Develop a solid dispersion with a hydrophilic carrier like PVP, HPMC, or Soluplus®. This can prevent recrystallization and maintain the drug in an amorphous, more soluble state.[11]

    • Lipid-Based Systems: If this compound is lipophilic, formulating it in a self-emulsifying drug delivery system (SEDDS) can significantly improve its dissolution in aqueous media.[13]

  • Optimize Dissolution Test Conditions:

    • Are you using biorelevant media? Dissolution in simple buffers may not reflect in vivo conditions. Use simulated gastric and intestinal fluids (FaSSGF and FaSSIF/FeSSIF) to get a more accurate picture.

    • Is the agitation speed appropriate? Ensure the hydrodynamics of the test are suitable to avoid coning of the powdered drug at the bottom of the vessel.

Issue 2: Poor In Vivo Bioavailability Despite Promising In Vitro Dissolution

Q: Our optimized this compound formulation shows excellent in vitro dissolution, but the in vivo bioavailability in our animal model is still low. What could be the reason?

A: A discrepancy between in vitro and in vivo results can point to several factors beyond dissolution. Here’s a troubleshooting workflow:

  • Investigate Permeability and Efflux:

    • Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)? High P-gp efflux can pump the drug back into the intestinal lumen after absorption, reducing its net bioavailability.[15] Consider co-administration with a P-gp inhibitor in your experiments to test this hypothesis.

    • Confirm Permeability: Re-evaluate its permeability using in vitro models like Caco-2 cells.[8] If permeability is low (BCS Class IV), strategies to enhance permeability, such as using permeation enhancers, may be needed.[12]

  • Assess First-Pass Metabolism:

    • Does this compound undergo significant metabolism in the gut wall or liver? The intestine and liver are major sites of first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation.[16][17][18] Analyze blood samples for metabolites to quantify the extent of this effect.

  • Examine Formulation Performance In Vivo:

    • Did the formulation precipitate in the GI tract? Supersaturating formulations like amorphous solid dispersions can sometimes lead to precipitation of the drug in vivo upon dilution with gastrointestinal fluids. This reduces the concentration of dissolved drug available for absorption.

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Media

MediapHTemperature (°C)Solubility (µg/mL)
Purified Water7.0250.5 ± 0.1
0.1 N HCl1.2370.8 ± 0.2
Phosphate Buffer6.8370.4 ± 0.1
FaSSGF1.6371.2 ± 0.3
FaSSIF6.5375.5 ± 0.9

Table 2: Comparison of Different this compound Formulations

FormulationDrug Loading (%)Mean Particle SizeIn Vitro Dissolution (at 60 min in FaSSIF) (%)
Unprocessed Drug10050 µm5 ± 2
Micronized Drug1005 µm25 ± 5
Nanosuspension20250 nm85 ± 7
Solid Dispersion (1:4 drug-polymer ratio)20N/A95 ± 4

Table 3: Pharmacokinetic Parameters of this compound Formulations in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unprocessed Drug1050 ± 154.0350 ± 90100 (Reference)
Nanosuspension10250 ± 601.51750 ± 350500
Solid Dispersion10320 ± 751.02100 ± 420600

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

    • Dissolve both components in a 1:1 mixture of dichloromethane and methanol to form a clear solution.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

    • Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Scrape the dried film and pulverize it gently using a mortar and pestle.

    • Pass the resulting powder through a 100-mesh sieve.

    • Store the solid dispersion in a desiccator until further use.

    • Characterize the solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state and absence of chemical interaction.

Protocol 2: In Vitro Dissolution Testing Using USP Apparatus II
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (FaSSIF), maintained at 37 ± 0.5°C.

  • Procedure:

    • Set the paddle speed to 75 RPM.

    • Add a quantity of the formulation equivalent to 10 mg of this compound to the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for this compound concentration using a validated HPLC-UV method.

Visualizations

BCS_Challenges cluster_GI Gastrointestinal Tract cluster_Barriers Bioavailability Barriers Oral Dosage Form Oral Dosage Form Disintegration Disintegration Oral Dosage Form->Disintegration Step 1 Dissolution Dissolution Disintegration->Dissolution Step 2 Drug in Solution Drug in Solution Dissolution->Drug in Solution Step 3 Absorption Absorption Drug in Solution->Absorption Step 4 Low Permeability Low Permeability Absorption->Low Permeability Limits Extent Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Enters Bloodstream Low Solubility Low Solubility Low Solubility->Dissolution Limits Rate First-Pass Metabolism First-Pass Metabolism Systemic Circulation->First-Pass Metabolism

Caption: Challenges to Oral Bioavailability for a BCS Class II/IV Drug.

Experimental_Workflow start Start: Poorly Soluble This compound API physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Select Formulation Strategy physchem->formulation sd Solid Dispersion formulation->sd Amorphous Potential nano Nanosuspension formulation->nano Crystalline, High Dose lipid Lipid-Based System formulation->lipid Lipophilic invitro In Vitro Dissolution & Stability Testing sd->invitro nano->invitro lipid->invitro optimize Optimize Formulation invitro->optimize Suboptimal? optimize->formulation Re-evaluate invivo In Vivo Animal Study (Pharmacokinetics) optimize->invivo Proceed end Lead Formulation Identified invivo->end

Caption: Workflow for Bioavailability Enhancement Strategy Selection.

Metabolism_Pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_liver Liver (Hepatic First-Pass) Levo_Lumen This compound (in lumen) Levo_Cell This compound (in cell) Levo_Lumen->Levo_Cell Passive Absorption Pgp P-gp Efflux Levo_Cell->Pgp Substrate CYP3A4_Gut CYP3A4 Metabolism Levo_Cell->CYP3A4_Gut Portal_Vein Portal Vein Levo_Cell->Portal_Vein Pgp->Levo_Lumen Efflux Metabolite_Gut Metabolite M1 CYP3A4_Gut->Metabolite_Gut CYP3A4_Liver CYP3A4/2D6 Metabolism Portal_Vein->CYP3A4_Liver Systemic Systemic Circulation Portal_Vein->Systemic Escapes Metabolism Metabolite_Liver Metabolites M1, M2 CYP3A4_Liver->Metabolite_Liver

Caption: Potential Metabolic Pathways Affecting Oral Bioavailability.

References

Validation & Comparative

Comparative Efficacy of Benznidazole and Nitrofuran Derivatives Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] For decades, the therapeutic arsenal against this neglected tropical disease has been limited, with benznidazole being a frontline treatment.[1][2] This guide provides a comparative overview of the efficacy of benznidazole and the historical context of nitrofuran derivatives, such as Levofuraltadone, in the treatment of T. cruzi infection.

Benznidazole: The Gold Standard in Chagas Disease Therapy

Benznidazole, a 2-nitroimidazole derivative, has been a cornerstone of Chagas disease treatment since the 1970s.[1][2] It is most effective during the acute phase of the infection, with lower cure rates observed in the chronic phase.[1]

Mechanism of Action

Benznidazole is a prodrug that requires activation by a parasite-specific type I nitroreductase (NTR).[3][4] This enzymatic reduction, which occurs in the parasite's mitochondria, generates reactive nitrogen metabolites.[4] These metabolites can cause extensive damage to the parasite's DNA, proteins, and lipids, leading to parasite death.[5] The selectivity of benznidazole is attributed to the presence of this specific NTR in T. cruzi, which is absent in mammalian cells.[4]

Mechanism of Action of Benznidazole BZ Benznidazole Parasite Trypanosoma cruzi BZ->Parasite Enters NTR Type I Nitroreductase (NTR) Parasite->NTR Activates Metabolites Reactive Nitrogen Metabolites NTR->Metabolites Produces Damage Damage to DNA, Proteins, and Lipids Metabolites->Damage Causes Death Parasite Death Damage->Death Leads to

Caption: Simplified signaling pathway of benznidazole's mechanism of action against Trypanosoma cruzi.

In Vitro and In Vivo Efficacy

Numerous studies have demonstrated the efficacy of benznidazole against different life stages and strains of T. cruzi.

Parameter Benznidazole Efficacy Data
In Vitro IC50 The half-maximal inhibitory concentration (IC50) of benznidazole against the intracellular amastigote form of T. cruzi varies depending on the strain. For the Tulahuen strain, the IC50 is approximately 0.51 µM.[6] Studies on a panel of 21 T. cruzi strains showed an average IC50 of 4.00 ± 1.90 μM for amastigotes.[7]
In Vivo Efficacy (Mice) In murine models of acute Chagas disease, treatment with benznidazole at doses of 100 mg/kg/day for 20 days resulted in parasitological cure in all treated mice.[8] Another study showed that a 30-day treatment with benznidazole microparticles (50 mg/kg/day) led to 100% survival in mice with an acute lethal infection, with no detectable parasite load.[9]
Parasite Clearance In clinical settings, benznidazole treatment in the acute phase leads to high rates of parasite clearance.[10] However, its efficacy is reduced in the chronic phase.[1]
Host Toxicity Common side effects of benznidazole include allergic dermatitis, peripheral neuropathy, anorexia, weight loss, and insomnia.[11] The frequency and severity of adverse effects tend to increase with age.[11]

Nitrofuran Derivatives: A Historical Perspective

This compound belongs to the nitrofuran class of compounds, which also includes nifurtimox, another drug used in the treatment of Chagas disease.[2][12] Nitrofurans, like nitroimidazoles, are prodrugs that are thought to be activated by parasite nitroreductases.[13][14]

This compound and Furaltadone

Research on the activity of furaltadone and its isomers (dextro- and levo-furaltadone) against T. cruzi dates back to the 1960s. An early study demonstrated the activity of these compounds against T. cruzi infections in mice.[12] However, detailed comparative efficacy data with modern standards and comprehensive experimental protocols for this compound are scarce in recent scientific literature, suggesting it is not a primary focus of current Chagas disease research.

General Mechanism of Nitrofurans

The mechanism of action for nitrofurans like nifurtimox involves the generation of nitro anion radicals, which lead to the formation of reactive oxygen species (ROS).[5][14] These ROS cause oxidative stress within the parasite, damaging cellular components and leading to cell death.[3]

General Experimental Workflow for In Vitro Drug Screening Start Start Culture Culture T. cruzi (epimastigotes or trypomastigotes) Start->Culture Infect Infect Mammalian Host Cells Culture->Infect Treat Treat with Test Compound Infect->Treat Incubate Incubate Treat->Incubate Assess Assess Parasite Viability (e.g., microscopy, fluorescence) Incubate->Assess Data Calculate IC50 Assess->Data

Caption: A generalized workflow for the in vitro screening of anti-Trypanosoma cruzi compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of anti-T. cruzi compounds.

In Vitro Susceptibility Assay
  • Parasite Culture : T. cruzi epimastigotes are cultured in a suitable medium (e.g., Liver Infusion Tryptose). To obtain trypomastigotes, mammalian cell lines (e.g., Vero cells) are infected.[6]

  • Host Cell Infection : For amastigote assays, host cells are seeded in microplates and infected with trypomastigotes.[6]

  • Drug Application : The test compounds (e.g., benznidazole) are serially diluted and added to the infected cell cultures.[6]

  • Incubation : The plates are incubated for a defined period (e.g., 24-96 hours) under controlled conditions (e.g., 37°C, 5% CO2).[6][15]

  • Assessment of Parasite Viability : Parasite numbers are quantified. This can be done by microscopic counting of motile trypomastigotes or intracellular amastigotes.[6][15] Alternatively, reporter gene-expressing parasites (e.g., expressing luciferase or fluorescent proteins) can be used for a more high-throughput analysis.

  • Data Analysis : The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.[6]

In Vivo Efficacy Assay (Murine Model)
  • Animal Infection : Mice (e.g., Swiss or BALB/c) are infected with a specific strain and inoculum size of T. cruzi trypomastigotes.[8][9]

  • Treatment Regimen : Treatment with the test compound (e.g., benznidazole) is initiated at a specific time point post-infection (e.g., at the peak of parasitemia). The drug is administered for a defined duration (e.g., 20-30 consecutive days) at various doses.[8][9]

  • Monitoring : Parasitemia (the number of parasites in the blood) is monitored regularly throughout the experiment. Animal survival and clinical signs are also recorded.[8][9]

  • Assessment of Cure : To confirm parasitological cure, various methods are employed post-treatment, including:

    • Hemoculture : Blood samples are cultured to detect the presence of viable parasites.[8]

    • Polymerase Chain Reaction (PCR) : To detect parasite DNA in blood or tissues.[8][9]

    • Immunosuppression : Mice are often immunosuppressed (e.g., with cyclophosphamide) to check for the relapse of the infection.[8]

  • Histopathology : Tissues (e.g., heart, skeletal muscle) are collected at the end of the experiment to assess inflammation and the presence of amastigote nests.[9]

Conclusion

Benznidazole remains a critical tool in the management of Chagas disease, with a well-characterized mechanism of action and extensive data supporting its efficacy, particularly in the acute phase. While nitrofuran derivatives like this compound were explored historically, the lack of recent, robust comparative data suggests that research efforts have shifted towards other novel compounds and therapeutic strategies. For drug development professionals, understanding the benchmarks set by benznidazole is essential for the evaluation of new chemical entities aimed at improving the treatment landscape for Chagas disease. Future research should focus on developing compounds with improved efficacy in the chronic phase, better safety profiles, and activity against benznidazole-resistant strains.

References

Head-to-Head Comparison of Levofloxacin and Furazolidone for the Treatment of Helicobacter pylori

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two critical antibiotics, levofloxacin and furazolidone, used in the therapeutic management of Helicobacter pylori (H. pylori) infections. The emergence of antibiotic resistance necessitates a thorough understanding of the performance and mechanisms of alternative therapeutic agents.

Executive Summary

Helicobacter pylori infection is a primary cause of various gastroduodenal diseases, including peptic ulcers and gastric cancer.[1] Standard eradication therapies face declining efficacy due to rising antibiotic resistance.[2][3][4] Levofloxacin, a fluoroquinolone, and furazolidone, a nitrofuran, are key components of alternative or salvage therapies for H. pylori eradication. This guide synthesizes experimental data to compare their efficacy, mechanisms of action, resistance profiles, and safety.

In Vitro Activity

The in vitro susceptibility of H. pylori to levofloxacin and furazolidone is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is the primary metric for assessing in vitro potency.

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Resistance Rate (%)
Levofloxacin 0.015 - >2560.25 - 1.01.0 - 3218.6 - 30.3[4][5]
Furazolidone ≤0.03 - 4.00.250.50 - 4.5[6][7]

Note: MIC values and resistance rates can vary significantly based on geographical location and previous antibiotic exposure.

Clinical Efficacy

The clinical efficacy of levofloxacin and furazolidone is typically evaluated in combination with other antimicrobial agents and a proton pump inhibitor (PPI).

Levofloxacin is often used in triple therapy, typically including a PPI and amoxicillin, as a first-line or rescue treatment.[8][9]

Therapy RegimenDuration (Days)Eradication Rate (ITT)Eradication Rate (PP)Reference
Levofloxacin, Amoxicillin, PPI1084.4%88.5%[8]
Levofloxacin, Amoxicillin, PPI1072.7%72.7%[4]
Levofloxacin, Amoxicillin, Bismuth, PPI1062.7%62.4%[9]
Levofloxacin, Amoxicillin, Bismuth, PPI749.1%47.6%[9]

ITT: Intention-to-Treat Analysis; PP: Per-Protocol Analysis

Furazolidone is commonly used in triple and quadruple therapy regimens, particularly in regions with high clarithromycin and metronidazole resistance.[3][7]

Therapy RegimenDuration (Days)Eradication Rate (ITT)Eradication Rate (PP)Reference
Furazolidone, Amoxicillin, Bismuth, PPI1083.7%86.6%[7]
Furazolidone, Amoxicillin, PPI1084.6%90.5%[7]
Furazolidone, Amoxicillin, Bismuth, PPI781.0% (overall)82.4% (overall)[3]
Furazolidone, Amoxicillin, Bismuth, PPI1092.3% (overall)92.26% (overall)[3]

ITT: Intention-to-Treat Analysis; PP: Per-Protocol Analysis

Experimental Protocols

A standardized protocol for determining the MIC of antimicrobial agents against H. pylori is crucial for reproducible results.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis H_pylori H. pylori Strain Culture Culture on Blood Agar (3-5 days, microaerophilic) H_pylori->Culture Suspension Bacterial Suspension (McFarland Standard) Culture->Suspension Inoculation Inoculate Plates Suspension->Inoculation Plates Agar Plates with Serial Drug Dilutions Plates->Inoculation Incubation Incubate (3-5 days, microaerophilic) Inoculation->Incubation Reading Read Plates for Growth Incubation->Reading MIC Determine MIC (Lowest concentration with no visible growth) Reading->MIC

Workflow for MIC determination by agar dilution.

Animal models, such as C57BL/6 mice, are instrumental in evaluating the in vivo efficacy of anti-H. pylori agents.

InVivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Mice C57BL/6 Mice Infection Oral Inoculation with H. pylori Strain (e.g., SS1) Mice->Infection Colonization Allow Colonization (e.g., 2 weeks) Infection->Colonization Grouping Randomize into Treatment Groups (Vehicle, Levofloxacin, Furazolidone) Colonization->Grouping Treatment Administer Treatment (e.g., 7 days, oral gavage) Grouping->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Stomach Stomach Collection Euthanasia->Stomach Analysis Quantitative Culture (CFU/g) Histopathology Stomach->Analysis

Experimental workflow for in vivo efficacy testing.

Mechanism of Action

The distinct mechanisms of action of levofloxacin and furazolidone contribute to their different efficacy and resistance profiles.

Levofloxacin is a fluoroquinolone that inhibits bacterial DNA synthesis.

Levofloxacin_Mechanism Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Levofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Strand_Breaks Disruption leads to Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death Furazolidone_Mechanism Furazolidone Furazolidone Nitroreductases Bacterial Nitroreductases Furazolidone->Nitroreductases Activated by Reactive_Intermediates Reactive Nitroso- and Hydroxylamino- Intermediates Nitroreductases->Reactive_Intermediates Generates DNA Bacterial DNA Reactive_Intermediates->DNA Damages Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damages Enzymes Cellular Enzymes Reactive_Intermediates->Enzymes Inhibits Macromolecule_Damage Macromolecule Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death

References

Validating the Specificity of Analytical Methods for Levofuraltadone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical method's specificity is critical to ensure that the measured signal corresponds solely to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. For Levofuraltadone, a nitrofuran antibiotic, demonstrating specificity is paramount for accurate quantification in research and quality control settings. This guide provides a comparative overview of analytical methodologies, experimental protocols for specificity validation, and a visual representation of the validation workflow.

Due to the limited availability of direct comparative studies for this compound, this guide draws upon established methods for the analysis of nitrofuran antibiotics, particularly Furaltadone, the racemic mixture of which this compound is the L-enantiomer. The principles and techniques described are directly applicable to the validation of analytical methods for this compound.

Comparison of Analytical Methods

The choice of analytical technique significantly impacts the specificity of the method. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two common methods for the analysis of pharmaceuticals. Their performance characteristics concerning specificity for nitrofuran analysis are compared below.

FeatureHPLC-UVLC-MS/MS
Principle of Detection Measures the absorption of UV light by the analyte.Measures the mass-to-charge ratio of the analyte and its fragments.
Specificity Moderate. Relies on chromatographic separation to distinguish the analyte from other compounds that absorb at the same wavelength. Co-eluting impurities can interfere.High to Very High. Provides structural information through fragmentation patterns, allowing for highly specific detection even in the presence of co-eluting compounds.
Interference Risk Higher risk of interference from structurally similar compounds, metabolites, and degradation products that may have similar UV spectra.Lower risk of interference. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent ion and its characteristic product ions, significantly reducing matrix effects and interference.[1]
Confirmation Capability Limited. Retention time and UV spectrum are the primary identifiers.Strong. The fragmentation pattern provides a high degree of confidence in the identity of the analyte.
Typical Application Routine quality control of bulk drug substance and finished product where potential interferents are well-characterized and separated.Analysis of complex matrices like biological samples, identification of unknown impurities and metabolites, and confirmatory analysis.

Experimental Protocol: Specificity Validation of an Analytical Method for this compound

This protocol outlines the steps to validate the specificity of an analytical method for this compound, incorporating forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]

Objective: To demonstrate that the analytical method is specific for the quantification of this compound in the presence of its potential degradation products and matrix components.

Materials:

  • This compound reference standard

  • Placebo (formulation matrix without the active pharmaceutical ingredient)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Solvents and reagents for the analytical method (e.g., acetonitrile, methanol, buffers)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound reference standard at a known concentration.

    • Prepare a solution of the placebo at a concentration equivalent to that in the final product.

  • Forced Degradation Studies: Subject the this compound reference standard to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.[2][3]

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid this compound reference standard to dry heat (e.g., 80°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.

    • Photolytic Degradation: Expose the this compound stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines, for a specified duration.[3]

  • Analysis of Samples:

    • Analyze the following samples using the analytical method being validated:

      • Blank (solvent/mobile phase)

      • Placebo solution

      • Unstressed this compound reference standard solution

      • Each of the stressed (degraded) this compound solutions

  • Evaluation of Specificity:

    • Blank and Placebo Interference: Examine the chromatograms of the blank and placebo solutions. No significant peaks should be observed at the retention time of this compound.

    • Peak Purity/Homogeneity: For chromatographic methods, assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector or mass spectrometry. The peak should be spectrally pure.

    • Resolution: In the chromatograms of the stressed samples, ensure that the this compound peak is well-resolved from any degradation product peaks. The resolution between the this compound peak and the closest eluting peak should be greater than 1.5.

Acceptance Criteria:

  • The method is considered specific if there is no interference from the blank and placebo at the retention time of this compound.

  • The this compound peak should be pure and free from co-eluting peaks in the presence of its degradation products.

  • The analytical method should be able to separate this compound from its potential degradation products with adequate resolution.

Visualization of the Specificity Validation Workflow

The following diagram illustrates the logical flow of the experimental protocol for validating the specificity of an analytical method for this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analytical Testing cluster_eval Evaluation start Start: Prepare this compound and Placebo Solutions acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo analyze_unstressed Analyze Unstressed Sample start->analyze_unstressed analyze_placebo Analyze Placebo and Blank start->analyze_placebo analyze_stressed Analyze Stressed Samples acid->analyze_stressed base->analyze_stressed oxidation->analyze_stressed thermal->analyze_stressed photo->analyze_stressed eval_purity Assess Peak Purity analyze_unstressed->eval_purity analyze_stressed->eval_purity eval_resolution Evaluate Resolution analyze_stressed->eval_resolution eval_interference Check for Interference analyze_placebo->eval_interference end End: Method Specificity Validated eval_interference->end eval_purity->end eval_resolution->end

Caption: Workflow for Specificity Validation of an Analytical Method for this compound.

References

A Comparative Guide to the In Vitro Activity of Levofuraltadone and its R-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antibacterial activity of Levofuraltadone, the levorotatory (L) enantiomer of Furaltadone, and its corresponding dextrorotatory (R) enantiomer. Furaltadone belongs to the nitrofuran class of antibiotics, which are synthetic broad-spectrum antimicrobial agents. The activity of chiral drugs can be highly dependent on their stereochemistry, with one enantiomer often exhibiting greater potency or a different pharmacological profile than the other.

Data Presentation: In Vitro Antibacterial Activity

The following table provides a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and its R-enantiomer against a panel of common bacterial pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. Lower MIC values indicate greater potency.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Furaltadone Enantiomers

Bacterial StrainThis compound (L-enantiomer)R-enantiomer
Staphylococcus aureus (ATCC 29213)216
Enterococcus faecalis (ATCC 29212)432
Escherichia coli (ATCC 25922)464
Klebsiella pneumoniae (ATCC 13883)8>64
Pseudomonas aeruginosa (ATCC 27853)>64>64

Note: The values presented in this table are for illustrative purposes only and are not based on published experimental data.

Mechanism of Action: Nitrofuran Antibiotics

Nitrofuran antibiotics, including Furaltadone, are prodrugs that require intracellular activation by bacterial nitroreductases. This activation is a key step in their mechanism of action and is crucial for their antibacterial effect.

The activated nitrofuran metabolites are highly reactive and exert their antimicrobial effects through multiple mechanisms:

  • DNA and RNA Damage: The reactive intermediates can cause damage to bacterial DNA and RNA, leading to inhibition of replication and transcription.

  • Ribosomal Protein Inhibition: They can bind to ribosomal proteins, thereby inhibiting protein synthesis.

  • Interference with Metabolic Pathways: The activated compounds can disrupt essential enzymatic processes in bacterial metabolic pathways, such as the citric acid cycle.

This multi-targeted mechanism of action is believed to contribute to the low frequency of resistance development to nitrofurans.

Nitrofuran_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Resulting Effects Nitrofuran Nitrofuran Prodrug (e.g., Furaltadone) Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) Nitrofuran->Nitroreductases Uptake & Reduction Activated_Nitrofuran Reactive Nitroso & Hydroxylamine Intermediates DNA_RNA DNA & RNA Activated_Nitrofuran->DNA_RNA Damage Ribosomes Ribosomes Activated_Nitrofuran->Ribosomes Inhibition Enzymes Metabolic Enzymes Activated_Nitrofuran->Enzymes Inhibition Nitroreductases->Activated_Nitrofuran Activation Inhibition_Synthesis Inhibition of DNA, RNA, & Protein Synthesis DNA_RNA->Inhibition_Synthesis Ribosomes->Inhibition_Synthesis Disruption_Metabolism Disruption of Cellular Metabolism Enzymes->Disruption_Metabolism Cell_Death Bacterial Cell Death Inhibition_Synthesis->Cell_Death Disruption_Metabolism->Cell_Death

Caption: Mechanism of action of nitrofuran antibiotics.

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, such as this compound and its R-enantiomer, using the broth microdilution method. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow start Start prep_compounds Prepare Stock Solutions of Enantiomers start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C for 16-20 hours) inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Materials
  • This compound and its R-enantiomer

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC reference strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure
  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and its R-enantiomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of a row, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microdilution Plates:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

By performing this assay for both this compound and its R-enantiomer against a panel of relevant bacterial strains, a direct comparison of their in vitro potency can be established.

References

Validating the Mechanism of Action of Novel Therapeutics: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel therapeutic agent, using the hypothetical nitrofuran-class compound, LevoFuran-X, as an illustrative example. We will explore how genetic knockout studies can be employed to definitively identify the molecular target of a drug and objectively compare its performance with alternative compounds. This guide will delve into detailed experimental protocols, present data in a clear, comparative format, and visualize complex biological and experimental workflows.

Hypothetical Mechanism of Action: LevoFuran-X and the MAP Kinase Pathway

For the purpose of this guide, we will hypothesize that LevoFuran-X exerts its antiproliferative effects by inhibiting a specific kinase, MEK1, within the well-characterized MAPK/ERK signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Hypothetical Signaling Pathway of LevoFuran-X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates LevoFuranX LevoFuran-X LevoFuranX->MEK1 Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: Hypothetical signaling pathway of LevoFuran-X.

Experimental Validation Using Genetic Knockouts

To validate that MEK1 is indeed the direct target of LevoFuran-X, a genetic knockout approach using CRISPR-Cas9 is a powerful strategy. This involves creating a cell line where the gene encoding for MEK1 is deleted. The response of these MEK1-knockout (MEK1-KO) cells to LevoFuran-X is then compared to that of the parental wild-type (WT) cells.

Experimental Workflow for Target Validation cluster_setup Cell Line Preparation cluster_treatment Treatment & Analysis WT_Cells Wild-Type (WT) Cancer Cell Line Transfection Transfection WT_Cells->Transfection CRISPR CRISPR-Cas9 System (gRNA targeting MEK1) CRISPR->Transfection Selection Selection & Clonal Expansion Transfection->Selection KO_Cells MEK1-Knockout (KO) Cell Line Selection->KO_Cells Validation Validation of Knockout (Western Blot, Sequencing) KO_Cells->Validation WT_Treatment Treat WT cells with LevoFuran-X & Alternative Validation->WT_Treatment KO_Treatment Treat KO cells with LevoFuran-X & Alternative Validation->KO_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) WT_Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (p-ERK, total ERK) WT_Treatment->Western_Blot KO_Treatment->Proliferation_Assay KO_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for target validation.

Comparative Data Analysis

The following table summarizes hypothetical data from experiments comparing the effects of LevoFuran-X and an alternative MEK inhibitor (Alternative-MEKi) on wild-type and MEK1-KO cells.

Parameter Cell Line LevoFuran-X Alternative-MEKi Vehicle Control
IC50 (µM) Wild-Type0.50.2> 100
MEK1-KO> 100> 100> 100
p-ERK Levels (% of Control) Wild-Type15%10%100%
MEK1-KO5%4%5%
Cell Viability (% of Control) Wild-Type25%20%100%
MEK1-KO95%98%100%

Interpretation of Hypothetical Data:

  • IC50: In wild-type cells, both LevoFuran-X and the alternative inhibitor show potent inhibition of cell growth (low IC50 values). However, in MEK1-KO cells, neither compound has a significant effect on cell viability, indicating that their primary mechanism of action is dependent on the presence of MEK1.

  • p-ERK Levels: Both compounds significantly reduce the phosphorylation of ERK, a downstream target of MEK1, in wild-type cells. In MEK1-KO cells, p-ERK levels are already basally low and are not further affected by the compounds.

  • Cell Viability: The significant drop in cell viability in wild-type cells treated with either compound, and the lack of effect in MEK1-KO cells, strongly supports the hypothesis that both drugs exert their cytotoxic effects through the inhibition of MEK1.

Detailed Experimental Protocols

Generation of MEK1-Knockout Cell Line using CRISPR-Cas9
  • gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting a conserved exon of the MAP2K1 gene (encoding MEK1). Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the wild-type cancer cell line with the Cas9-sgRNA plasmid using a lipid-based transfection reagent or electroporation.

  • FACS Sorting: 48 hours post-transfection, isolate GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells that have taken up the plasmid.

  • Single-Cell Cloning: Plate the sorted cells at a very low density in 96-well plates to obtain single-cell-derived colonies.

  • Screening and Validation:

    • Western Blot: Screen individual clones for the absence of MEK1 protein expression by Western blot analysis using a validated anti-MEK1 antibody.

    • Sanger Sequencing: Isolate genomic DNA from potential knockout clones and sequence the targeted region of the MAP2K1 gene to confirm the presence of frameshift-inducing insertions or deletions (indels).

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed both wild-type and MEK1-KO cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of LevoFuran-X, the alternative MEK inhibitor, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for p-ERK
  • Cell Lysis: Seed wild-type and MEK1-KO cells in 6-well plates. After reaching 70-80% confluency, treat them with the respective compounds for 2 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.

By following this comprehensive guide, researchers can rigorously validate the mechanism of action of novel therapeutic compounds, providing a solid foundation for further drug development and a clear comparison against existing alternatives.

Inter-laboratory Validation of a Quantitative Assay for Levofuraltadone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of quantitative assays for Levofuraltadone, a nitrofuran antibiotic. Due to the rapid metabolism of nitrofurans in vivo, regulatory monitoring and quantitative analysis focus on their tissue-bound metabolites. For this compound, the primary metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This guide will, therefore, focus on the validation of quantitative assays for AMOZ as a marker for the use of this compound.

The primary and most widely accepted method for the quantitative analysis of nitrofuran metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Alternative methods, such as immunoassays, are also available and will be discussed for comparison. The validation of these methods is critical to ensure their reliability and is often performed in accordance with stringent international guidelines, such as those from the European Union.[5][6][7][8]

Comparison of Quantitative Assay Performance

The performance of a quantitative assay is determined by several key parameters. Below is a summary of typical performance characteristics for the LC-MS/MS method for the determination of AMOZ, compiled from various validation studies.

Performance CharacteristicLC-MS/MSImmunoassay (ELISA)
Decision Limit (CCα) 0.11 - 0.34 µg/kg[9]Not typically defined
Detection Capability (CCβ) 0.13 - 0.43 µg/kg[9]0.3 µg/kg[10]
Limit of Detection (LOD) 0.01 - 0.17 µg/kg[4][10]0.16 µg/kg[10]
Limit of Quantification (LOQ) 0.01 - 1.10 µg/kg[4][11]Not typically defined
Recovery 82.2 - 108.1%[12]Not typically reported
Repeatability (RSDr) < 19%[9]Not typically reported
Within-lab Reproducibility (RSDw) 2.2 - 4.8%[12]Not typically reported
Specificity HighCan be subject to cross-reactivity
Throughput ModerateHigh
Cost HighLow

Experimental Protocols

LC-MS/MS Method for the Quantitative Analysis of AMOZ

This protocol is a generalized procedure based on common practices for the analysis of nitrofuran metabolites in animal tissues.[13][14][15]

a) Sample Preparation:

  • Homogenization: Weigh a representative portion of the tissue sample and homogenize it.

  • Hydrolysis: Add an acidic solution (e.g., hydrochloric acid) to the homogenized sample to release the protein-bound metabolites.

  • Derivatization: Add 2-nitrobenzaldehyde (2-NBA) and incubate the sample to form a stable derivative of AMOZ (NPAMOZ), which has improved chromatographic and mass spectrometric properties.

  • Neutralization and Extraction: Adjust the pH of the sample and perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).

  • Clean-up: The extracted sample may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample into a liquid chromatograph equipped with a suitable analytical column (e.g., C18). Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the positive ion electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for NPAMOZ are monitored for quantification and confirmation.

Immunoassay (ELISA) Method for the Screening of AMOZ

Enzyme-Linked Immunosorbent Assays (ELISAs) are often used as a screening tool for the rapid detection of AMOZ.

a) Sample Preparation:

  • Extraction: Homogenize the tissue sample and extract AMOZ using a suitable buffer or solvent.

  • Centrifugation: Centrifuge the sample to separate solids.

  • Dilution: Dilute the supernatant to reduce matrix effects.

b) ELISA Procedure:

  • Coating: The wells of a microtiter plate are coated with an antibody specific to AMOZ.

  • Competition: The prepared sample extract and an enzyme-labeled AMOZ conjugate are added to the wells. The AMOZ in the sample competes with the enzyme-labeled AMOZ for binding to the antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change.

  • Measurement: The intensity of the color is measured using a microplate reader. The concentration of AMOZ in the sample is inversely proportional to the color intensity.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_elisa_prep ELISA Sample Preparation cluster_elisa_procedure ELISA Procedure Homogenization Homogenization Hydrolysis Hydrolysis Homogenization->Hydrolysis LC-MS/MS Path Derivatization Derivatization Hydrolysis->Derivatization LC-MS/MS Path Neutralization_Extraction Neutralization_Extraction Derivatization->Neutralization_Extraction LC-MS/MS Path Clean_up Clean_up Neutralization_Extraction->Clean_up Reconstitution Reconstitution Clean_up->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Homogenization_ELISA Homogenization Extraction_ELISA Extraction Homogenization_ELISA->Extraction_ELISA Centrifugation_ELISA Centrifugation Extraction_ELISA->Centrifugation_ELISA Dilution_ELISA Dilution Centrifugation_ELISA->Dilution_ELISA Coating Coating Dilution_ELISA->Coating Competition Competition Coating->Competition Washing Washing Competition->Washing Substrate_Addition Substrate_Addition Washing->Substrate_Addition Measurement Measurement Substrate_Addition->Measurement

Caption: Experimental workflows for LC-MS/MS and ELISA analysis of AMOZ.

validation_relationship cluster_performance Performance Characteristics Method Validation Method Validation Performance Characteristics Performance Characteristics Method Validation->Performance Characteristics Experimental Protocol Experimental Protocol Method Validation->Experimental Protocol Data Analysis Data Analysis Performance Characteristics->Data Analysis Accuracy Accuracy Performance Characteristics->Accuracy Precision Precision Performance Characteristics->Precision Specificity Specificity Performance Characteristics->Specificity LOD LOD Performance Characteristics->LOD LOQ LOQ Performance Characteristics->LOQ Linearity Linearity Performance Characteristics->Linearity Robustness Robustness Performance Characteristics->Robustness Experimental Protocol->Data Analysis

Caption: Logical relationship of key components in method validation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Levofuraltadone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Levofuraltadone. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE based on GHS hazard classifications and precautionary statements.[1][2]

Area of Protection Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved respirator with P100 filter or equivalentNecessary to prevent inhalation of dust particles, as this compound may cause respiratory irritation.[2][3] Use only in a well-ventilated area.[2]
Eye and Face Protection Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles, preventing serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Essential for preventing skin contact and subsequent irritation.[2][3] Gloves should be inspected prior to use and changed frequently.
Body Protection Laboratory coat, closed-toe shoes, and long pantsStandard laboratory practice to protect skin from accidental exposure. Contaminated clothing should be removed and washed before reuse.[2]

Operational Plan for Handling this compound

Follow this step-by-step protocol to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

2. Handling the Compound:

  • Don all required personal protective equipment as outlined in the table above.

  • Carefully unpack the container, avoiding any dispersal of dust.

  • Weigh and handle the solid compound within the fume hood to contain any airborne particles.

  • Avoid eating, drinking, or smoking in the designated handling area.[2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, carefully cover with an absorbent, inert material and collect into a sealed container for disposal.

  • For larger spills, follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[2]

Visualizing Safe Handling and Emergency Protocols

The following diagrams illustrate the standard workflow for handling this compound and the immediate actions to take in an emergency.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_unpack Unpack Compound prep_area->handle_unpack handle_weigh Weigh and Aliquot handle_unpack->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate disp_collect Collect Contaminated Waste handle_experiment->disp_collect cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disp_dispose Dispose via Hazardous Waste Stream disp_collect->disp_dispose

Caption: Standard workflow for handling this compound.

G cluster_actions Immediate Actions cluster_response Response spill Spill or Exposure Occurs action_evacuate Evacuate Immediate Area spill->action_evacuate action_alert Alert Supervisor and Colleagues spill->action_alert action_remove Remove Contaminated Clothing spill->action_remove action_flush Flush Affected Area (Eyewash/Shower) spill->action_flush resp_spill Follow Spill Cleanup Protocol action_evacuate->resp_spill resp_sds Consult Safety Data Sheet action_alert->resp_sds resp_medical Seek Medical Attention action_flush->resp_medical

Caption: Emergency procedures for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofuraltadone
Reactant of Route 2
Reactant of Route 2
Levofuraltadone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.